3-Aminopyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSZMEQQBAGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611270 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232600-93-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Efficient One-Pot Synthesis of 3-Aminopyrazolo[1,5-a]pyrimidine Derivatives
Senior Application Scientist Note: This document provides an in-depth technical guide for researchers and drug development professionals on the synthesis of 3-aminopyrazolo[1,5-a]pyrimidines. We will move beyond simple procedural lists to explore the underlying chemical logic, focusing on a highly efficient, sequential one-pot approach that streamlines access to this medicinally vital scaffold. The methodologies described are validated by peer-reviewed literature to ensure reliability and reproducibility.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1] This "privileged scaffold" is a cornerstone in the design of numerous biologically active agents. Its rigid, planar structure and versatile substitution points allow for precise interaction with various biological targets.
Notable examples of drugs and clinical candidates featuring this core underscore its therapeutic importance:
-
Oncology: Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs) used in cancer therapy.[2]
-
Central Nervous System: Zaleplon, Indiplon, and Ocinaplon are well-known hypnotic and anxiolytic agents.[2][3]
-
Inflammatory Diseases: Novel derivatives have been developed as highly selective PI3Kδ inhibitors for treating asthma and COPD.[4]
The 3-amino substituted derivatives are of particular interest as they serve as crucial synthetic handles for constructing diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.[5] Traditional multi-step syntheses, however, can be time-consuming and inefficient. This guide focuses on modern one-pot methodologies that offer significant advantages in terms of speed, resource utilization, and overall yield.
Foundational Strategy: Retrosynthesis via Cyclocondensation
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic partner.[6][7] This approach allows for modular assembly, where the substituents on both fragments can be varied to generate a wide array of final products.
The retrosynthetic logic is straightforward, disconnecting the pyrimidine ring to reveal the two key building blocks.
Caption: General retrosynthetic analysis of the pyrazolo[1,5-a]pyrimidine scaffold.
The One-Pot Pathway to 3-Functionalized Intermediates
Direct one-pot synthesis of 3-aminopyrazolo[1,5-a]pyrimidines is challenging. A more robust and versatile strategy involves a sequential one-pot reaction to first synthesize a stable, 3-functionalized intermediate, typically a 3-halo derivative. This intermediate can then be readily converted to the desired 3-amino product in a subsequent step. This approach combines the efficiency of a one-pot reaction with the flexibility of a late-stage functionalization.
A highly effective, microwave-assisted method has been developed that proceeds via an in-situ electrophilic halogenation following the initial cyclocondensation.[3][8]
Mechanistic Rationale
The causality behind this one-pot sequence is twofold:
-
Rapid Core Formation: Microwave irradiation dramatically accelerates the initial cyclocondensation between the 5-aminopyrazole and a β-enaminone, forming the pyrazolo[1,5-a]pyrimidine ring system in minutes under solvent-free conditions.[3]
-
Regioselective Functionalization: The newly formed heterocyclic core is electron-rich, particularly at the C-3 position. This inherent reactivity allows for a highly regioselective electrophilic substitution. Upon completion of the cyclization, an electrophilic halogenating agent (e.g., N-halosuccinimide) is added directly to the reaction vessel, cleanly installing a halogen at the C-3 position without the need for intermediate isolation.[8]
Caption: Workflow for the sequential one-pot synthesis of 3-halo intermediates.
Experimental Protocol: Synthesis of a 3-Iodopyrazolo[1,5-a]pyrimidine Intermediate
This protocol is adapted from the work of Castillo, J.C., et al.[3][8] It serves as a self-validating system; successful formation of the product confirms the efficacy of both the cyclization and halogenation steps.
Materials:
-
Appropriately substituted 5-amino-1H-pyrazole (0.50 mmol)
-
Appropriately substituted β-enaminone (0.50 mmol)
-
N-Iodosuccinimide (NIS) (0.50 mmol)
-
1,2-Dichloroethane (EDC) (2.0 mL)
Procedure:
-
To a 10 mL microwave process vial, add the 5-amino-1H-pyrazole (0.50 mmol) and the β-enaminone (0.50 mmol).
-
Seal the vial and subject it to microwave irradiation at 180 °C for 2 minutes.
-
Cool the vial to room temperature using a stream of compressed air.
-
Unseal the vial and add 1,2-dichloroethane (2.0 mL) followed by N-iodosuccinimide (0.50 mmol).
-
Reseal the vial and stir the mixture at room temperature (25 °C) for 20 minutes.
-
Monitor the reaction by TLC until the starting pyrazolo[1,5-a]pyrimidine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, appropriate hexane/ethyl acetate gradient) to yield the pure 3-iodopyrazolo[1,5-a]pyrimidine.
Data Presentation: Reaction Scope
The versatility of this one-pot method is demonstrated by its tolerance for a range of substituents on both starting materials, consistently providing good to excellent yields.
| Entry | 5-Aminopyrazole (R¹) | β-Enaminone (R², R³) | Halogenating Agent | Product Yield (%) |
| 1 | H | Phenyl, Methyl | NBS | 95% |
| 2 | H | 4-MeO-Ph, Methyl | NBS | 96% |
| 3 | H | Phenyl, Methyl | NCS | 92% |
| 4 | H | Phenyl, Methyl | NIS | 94% |
| 5 | Phenyl | Phenyl, Methyl | NBS | 91% |
| 6 | Phenyl | Phenyl, Methyl | NIS | 89% |
| (Data summarized from Castillo, J.C., et al., RSC Adv., 2017)[8] |
Conversion to 3-Aminopyrazolo[1,5-a]pyrimidines via C-N Cross-Coupling
With the 3-halo intermediate efficiently synthesized, the final step is the introduction of the amino group. Modern palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, are ideal for this transformation. Microwave-assisted, copper-catalyzed protocols have proven particularly effective for the amination of 3-bromopyrazolo[1,5-a]pyrimidine precursors.[9]
Experimental Protocol: Microwave-Assisted C-3 Amination
This protocol is adapted from the work of Belskaya, D.A., et al., and demonstrates the conversion of the 3-bromo intermediate to the final 3-amino product.[9]
Materials:
-
5-Amino-3-bromopyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Desired amine (primary or secondary) (1.2-2.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (Ligand L-1) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Diethylene glycol (DEG)
Procedure:
-
To a microwave process vial, add the 3-bromopyrazolo[1,5-a]pyrimidine, CuI, Ligand L-1, and K₂CO₃.
-
Add the desired amine followed by the diethylene glycol solvent.
-
Seal the vial and heat the mixture using microwave irradiation at 80 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 3-aminopyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: Scope of Amination
This copper-catalyzed method is compatible with a broad range of amines, including primary and secondary alkylamines as well as various anilines.
| Entry | Amine Partner | Product Yield (%) |
| 1 | Morpholine | 93% |
| 2 | Benzylamine | 85% |
| 3 | Aniline | 88% |
| 4 | 4-Methoxy-aniline | 91% |
| 5 | N-Methylpiperazine | 84% |
| 6 | Cyclohexylamine | 80% |
| (Data representative of yields reported by Belskaya, D.A., et al., 2025)[9] |
Workflow Summary and Validation
The complete, optimized workflow provides a rapid and efficient route from simple starting materials to the target 3-amino compounds. Each stage is designed for high yield and operational simplicity.
Caption: High-level workflow from starting materials to characterized product.
Trustworthiness & Validation: The identity and purity of the final this compound derivatives must be confirmed through standard analytical techniques. Expected characterization data includes:
-
¹H and ¹³C NMR: To confirm the covalent structure, including the successful installation of the amino group and the regiochemistry of all substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.[10]
-
Infrared Spectroscopy (IR): To identify characteristic functional group stretches, such as N-H bands from the amino group.[10]
Conclusion and Future Outlook
The sequential one-pot synthesis of a 3-halo intermediate followed by a catalyzed amination reaction represents a state-of-the-art strategy for accessing 3-aminopyrazolo[1,5-a]pyrimidines. This approach embodies the principles of modern organic synthesis: efficiency, modularity, and pot-economy.[3][8] The use of microwave assistance at multiple stages significantly reduces reaction times from hours or days to minutes.
The 3-amino products generated via this workflow are not merely final targets but are versatile platforms for further derivatization. The amino group can be readily acylated, alkylated, or used in other coupling reactions to rapidly build molecular diversity, making this methodology an invaluable tool for academic research and industrial drug discovery campaigns aimed at exploring the vast chemical space of this privileged scaffold.
References
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-Aminopyrazolo[1,5-a]pyrimidine using NMR and IR
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This rigid, planar N-heterocyclic system is a frequent constituent of bioactive compounds with a wide array of therapeutic applications, including roles as selective protein kinase inhibitors and anticancer agents.[1][2] The synthetic versatility of this scaffold allows for extensive structural modifications, making it a focal point in drug discovery and development.[1]
3-Aminopyrazolo[1,5-a]pyrimidine serves as a crucial starting material and a core fragment in the synthesis of more complex pharmaceutical agents. Its precise structural elucidation is paramount for ensuring the identity, purity, and quality of subsequent compounds. This guide provides an in-depth analysis of the characterization of this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and the logic of spectral interpretation, offering a self-validating system for its structural confirmation.
Molecular Structure Overview
To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a fused pyrazole and pyrimidine ring system, with a primary amine substituent at the C3 position of the pyrazole ring. The numbering convention used throughout this guide is illustrated below.
References
Unveiling the Potential: A Technical Guide to the Chemical Properties of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its wide array of biological activities.[1] This guide provides an in-depth exploration of the chemical properties of novel pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their synthesis, physicochemical characteristics, spectroscopic analysis, and therapeutic potential. As a senior application scientist, this document aims to equip researchers with the necessary knowledge to effectively design, synthesize, and characterize these promising compounds.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic aromatic compound composed of a pyrazole ring fused to a pyrimidine ring.[2] This unique arrangement of nitrogen atoms imparts distinct electronic and steric properties, making it a versatile template for designing molecules that can interact with various biological targets.[2] The numbering of the pyrazolo[1,5-a]pyrimidine ring system is crucial for the unambiguous identification of substituted derivatives.
The core structure's inherent features, such as its planarity and the presence of both hydrogen bond donors and acceptors, contribute to its ability to bind to the active sites of enzymes and receptors.[3] This has led to the development of pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][4]
Crafting Complexity: Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine core and its derivatives can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Cornerstone of Synthesis: Cyclocondensation Reactions
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine skeleton is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic species.[5] This approach allows for the introduction of diverse substituents at various positions of the final molecule.
Rationale for Reagent Selection:
-
5-Aminopyrazoles: These serve as the nitrogen-rich pyrazole component. The substituents on the aminopyrazole ring (R1, R2) will ultimately be incorporated into the final pyrazolo[1,5-a]pyrimidine structure.
-
1,3-Bielectrophiles: A wide range of reagents can be employed here, including β-dicarbonyl compounds, α,β-unsaturated ketones, and β-enaminones.[5] The choice of the bielectrophile dictates the substitution pattern on the pyrimidine ring of the fused system.
Experimental Protocol: A General Cyclocondensation Procedure
-
Reaction Setup: To a solution of the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-bielectrophilic reagent (1-1.2 equivalents).
-
Catalysis (if required): In some cases, an acid or base catalyst may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Microwave irradiation can also be employed to accelerate the reaction.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Modern Synthetic Approaches
In addition to traditional methods, modern synthetic techniques have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages in terms of efficiency and functional group tolerance.[7] These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for introducing a wide range of substituents, thereby expanding the chemical diversity of the pyrazolo[1,5-a]pyrimidine library.[7]
-
Multi-component Reactions: These reactions allow for the formation of complex molecules in a single step from three or more starting materials, offering a highly efficient synthetic route.[2]
Decoding the Molecule: Spectroscopic and Physicochemical Characterization
A thorough characterization of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[8] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the substitution pattern on the pyrazolo[1,5-a]pyrimidine core.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and can be particularly useful for compounds with chromophoric substituents. Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their fluorescent properties.[9]
Physicochemical Properties
The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives play a crucial role in their biological activity and drug-like characteristics.
| Property | Importance in Drug Development | Typical Range for Pyrazolo[1,5-a]pyrimidines |
| Molecular Weight | Influences absorption, distribution, metabolism, and excretion (ADME) properties. | 119.12 g/mol (unsubstituted core) and higher for derivatives.[10] |
| LogP (Lipophilicity) | Affects solubility, permeability, and plasma protein binding. | Varies widely depending on substituents. |
| pKa (Acidity/Basicity) | Determines the ionization state of the molecule at physiological pH, which impacts solubility and receptor binding. | The pyrimidine ring nitrogens are weakly basic. |
| Solubility | Crucial for formulation and bioavailability. | Generally, these compounds are soluble in organic solvents like DMSO and DMF.[3] |
Computational tools are increasingly used to predict these properties, aiding in the design of molecules with improved pharmacokinetic profiles.[11][12]
A Scaffold of Diverse Biological Activity
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of derivatives with a wide range of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the core structure.
Anticancer Agents
A significant area of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents.[13] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[2][7] For instance, certain derivatives have demonstrated potent inhibitory activity against kinases such as EGFR, B-Raf, and MEK.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Initial screening of 3-Aminopyrazolo[1,5-a]pyrimidine for cytotoxic activity
An In-Depth Technical Guide to the Initial Screening of 3-Aminopyrazolo[1,5-a]pyrimidine for Cytotoxic Activity
Introduction
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1] This versatility has made pyrazolo[1,5-a]pyrimidines promising candidates for drug development, exhibiting a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2]
In the realm of oncology, these compounds are particularly notable for their potent activity as protein kinase inhibitors.[2][3] Protein kinases are key regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them critical targets for therapeutic intervention.[2][3] Derivatives of the pyrazolo[1,5-a]pyrimidine core have been shown to inhibit various kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs), EGFR, and B-Raf.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the initial in vitro screening of novel this compound derivatives for cytotoxic activity. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logically sound approach to identifying promising anticancer lead compounds.
Section 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: Synthesis and Rationale for Screening
Synthetic Strategies
The foundation of any screening campaign is the synthesis of the compound library. The pyrazolo[1,5-a]pyrimidine core is most commonly synthesized via the cyclocondensation reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or their equivalents.[1][5] This versatile approach allows for the introduction of diverse functional groups at positions 2, 3, 5, 6, and 7 of the scaffold.[1] More advanced methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have further expanded the structural diversity achievable, which is crucial for developing detailed Structure-Activity Relationship (SAR) studies.[1][2][3] The ability to systematically modify the periphery of the scaffold is key to optimizing potency and selectivity.
Rationale for Cytotoxicity Screening
The decision to screen this specific class of compounds is grounded in extensive preclinical evidence. The pyrazolo[1,5-a]pyrimidine scaffold acts as an effective ATP-competitive inhibitor for numerous protein kinases.[2][3] By mimicking the purine core of ATP, it can occupy the kinase's active site, blocking downstream signaling. Abnormalities in the activity of CDKs, for instance, are a hallmark of many cancers.[4] Potent inhibition of CDKs by pyrazolo[1,5-a]pyrimidine derivatives can halt the cell cycle and induce apoptosis (programmed cell death), making them highly attractive as potential anticancer agents.[4][6] Therefore, the initial screening for general cytotoxicity is a critical first step to identify which derivatives possess the antiproliferative effects necessary for a potential therapeutic.
Section 2: In Vitro Cytotoxicity Screening Workflow
Principle of Initial Screening
The primary objective of an initial in vitro screen is to evaluate the cytotoxic potential of novel chemical entities.[7][8] These assays are designed to measure the concentration-dependent toxic effects of a compound on cultured cancer cells.[9] A key metric derived from this screening is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth or metabolic activity of 50% of a cell population.[7][9] This value is a crucial measure of a drug's potency and is used to compare the efficacy of different derivatives.[7]
General Experimental Workflow
The screening process follows a standardized workflow to ensure reproducibility and accuracy. The general steps include culturing the selected cancer cell lines, preparing serial dilutions of the test compounds, treating the cells for a defined period, performing the cytotoxicity assay, and finally, analyzing the data to determine IC50 values.
Figure 1: General workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of each pyrazolo[1,5-a]pyrimidine derivative in DMSO.[9] Create a series of working solutions by serially diluting the stock solution with complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[9]
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][9] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9] Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
Alternative Assay: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a valid alternative that measures cytotoxicity based on total cellular protein content.[10] After fixing the cells with trichloroacetic acid, the SRB dye binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and thus the number of cells. While both MTT and SRB assays are suitable, they can yield slightly different IC50 values, though the overall cytotoxicity profiles are generally similar.[10] The SRB assay is often recommended for its stability and ease of use.[10]
Section 3: Data Analysis and Interpretation
Calculating Cell Viability
The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Determining the IC50 Value
The percentage viability is plotted against the logarithm of the compound concentration to generate a dose-response curve. Using non-linear regression analysis (e.g., log(inhibitor) vs. response), the IC50 value is calculated. This value represents the potency of the compound.
Data Presentation
For effective comparison, the calculated IC50 values for all derivatives should be summarized in a table. It is crucial to test compounds against a panel of cancer cell lines from different tissue origins and at least one non-cancerous cell line to obtain a preliminary assessment of selectivity. A compound that is highly potent against cancer cells but significantly less toxic to normal cells has a better therapeutic window.
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Derivatives
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HOP-92 (Lung) | HEK293 (Non-Cancerous) |
| Pz-001 | 15.8 | 22.4 | 18.2 | > 100 |
| Pz-002 | 5.2 | 8.1 | 3.5 | 65.7 |
| Pz-003 | > 100 | > 100 | > 100 | > 100 |
| Pz-004 | 0.98 | 1.4 | 0.75 | 25.1 |
| Doxorubicin | 0.45 | 0.88 | 0.32 | 5.6 |
Data are presented as the mean IC50 (µM) from three independent experiments. Doxorubicin is included as a positive control.
From this hypothetical data, compound Pz-004 would be identified as a promising lead due to its sub-micromolar potency against the cancer cell lines and a reasonable selectivity index compared to the non-cancerous HEK293 cells.
Section 4: Elucidating the Mechanism of Action
From Cytotoxicity to Mechanism
Identifying a potent cytotoxic compound is only the first step. The critical follow-up question is how it kills cancer cells. Understanding the mechanism of action provides a rationale for further development and optimization.
Common Mechanistic Pathways for Pyrazolo[1,5-a]pyrimidines
As previously mentioned, a primary mechanism for this class of compounds is the inhibition of protein kinases.[2][3] Specifically, many derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[4]
Case Study: CDK Inhibition Pathway
CDKs, in complex with their cyclin partners, drive the cell through the different phases of its life cycle (G1, S, G2, M).[4] For example, the CDK1/Cyclin B complex is essential for the transition from the G2 phase into mitosis (M phase). A pyrazolo[1,5-a]pyrimidine derivative can inhibit CDK1, preventing the phosphorylation of its substrates.[6] This leads to cell cycle arrest, typically in the G2/M phase.[6] If the cell cannot resolve this checkpoint arrest, it will trigger the apoptotic cascade, a form of programmed cell death, often mediated by the activation of executioner enzymes like caspase-3.[6]
Signaling Pathway Diagram
The following diagram illustrates how a this compound derivative can induce apoptosis by inhibiting CDK1.
Figure 2: Pathway of CDK1 inhibition leading to apoptosis.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach for the initial screening of this compound derivatives for cytotoxic activity. The process begins with rational synthesis, proceeds through a robust in vitro screening workflow using assays like MTT, and culminates in data analysis that identifies potent lead compounds.
The identification of a lead candidate with potent and selective cytotoxicity is a major milestone. However, it marks the beginning of a much longer journey. Future research will focus on:
-
Detailed Mechanistic Studies: Confirming the mechanism of action through cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining).[9]
-
Kinase Selectivity Profiling: Screening the lead compound against a broad panel of kinases to understand its selectivity and potential off-target effects.[2]
-
SAR Optimization: Synthesizing additional analogues to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy: Evaluating the antitumor effects of the most promising compounds in human tumor xenograft models.[4]
By following this structured approach, researchers can efficiently and effectively identify novel this compound derivatives with the potential to be developed into next-generation anticancer therapeutics.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kosheeka.com [kosheeka.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 3-Aminopyrazolo[1,5-a]pyrimidines: A Technical Guide to Novel Analog Discovery
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fascinating heterocyclic system that has garnered significant attention in medicinal chemistry.[1] As purine bioisosteres, these compounds are adept at interacting with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] This guide delves into the discovery of novel 3-aminopyrazolo[1,5-a]pyrimidine analogs, a subclass that has shown particular promise. We will explore the synthetic rationale, key biological applications with a focus on kinase inhibition, and the critical structure-activity relationships that drive the optimization of these potent molecules. This document is intended for researchers and drug development professionals, providing both a strategic overview and practical, actionable methodologies.
The significance of the pyrazolo[1,5-a]pyrimidine scaffold is underscored by its presence in several marketed drugs, including the sedative-hypnotic agents zaleplon and indiplon, and the anxiolytic ocinaplon.[3] This success has spurred further investigation, revealing a treasure trove of potential therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[3][4] The 3-amino substitution, in particular, serves as a versatile chemical handle for further derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.
Synthetic Strategies: Building the Core and Introducing Diversity
The construction of the this compound scaffold is a well-trodden path in synthetic organic chemistry, with several robust methods available. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.
Core Synthesis: The Cyclocondensation Approach
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1][5] This versatile reaction allows for the introduction of substituents at various positions of the final heterocyclic system.
A variety of synthetic methodologies have been developed to improve efficiency and yield, including microwave-assisted synthesis, which can significantly reduce reaction times.[6][7] Green chemistry approaches are also gaining traction, utilizing more environmentally benign solvents and catalysts.[1]
Introduction of the 3-Amino Group and Subsequent Derivatization
While direct synthesis from a 3-amino-5-aminopyrazole is possible, a common and versatile strategy involves the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core. One effective method is the regioselective nitration at the 3-position, followed by reduction to the 3-amino group.[6]
Representative Protocol: Synthesis of a this compound Analog
-
Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
To a solution of a substituted 5-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester (1.1 eq).[5]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
-
Step 2: Chlorination
-
Suspend the pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 7-chloro-pyrazolo[1,5-a]pyrimidine.[8]
-
-
Step 3: Introduction of the 7-Amino Moiety (Example)
-
Dissolve the 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., 2-pyridylmethylamine, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).[9]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and purify the product by column chromatography to yield the 7-amino-substituted pyrazolo[1,5-a]pyrimidine.
-
-
Step 4: Functionalization at the 3-Position
-
The 3-position can be functionalized through various methods, including electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core.[6] Subsequent chemical transformations can then be employed to introduce the desired amine functionality.
-
Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition
The this compound scaffold is a privileged structure for targeting protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][10] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[10]
A wide range of kinases have been successfully targeted by pyrazolo[1,5-a]pyrimidine derivatives, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.[11]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family, which are involved in cell proliferation and survival.[12]
-
Serine/Threonine Kinases: Such as CDKs, which regulate the cell cycle, and Pim-1, implicated in various cancers.[1][13]
The therapeutic potential of these compounds extends beyond oncology. For instance, novel aminopyrazolo[1,5-a]pyrimidine analogs have been identified as potent inhibitors of Mycobacterium tuberculosis, highlighting their potential as antibacterial agents.[9]
Structure-Activity Relationship (SAR) and Lead Optimization
The exploration of the structure-activity relationship (SAR) is paramount in transforming a hit compound into a viable drug candidate. For the this compound scaffold, SAR studies have revealed several key insights.
| Position of Substitution | General Observations | Key References |
| C3-Position | Offers a high degree of flexibility for introducing various substituents to modulate potency, selectivity, and physicochemical properties. | [9] |
| C5-Position | Substitution at this position can significantly influence the interaction with biological targets. | [1] |
| C7-Position | The nature of the substituent at this position is often critical for potent activity, with moieties like 2-pyridylmethylamine being important for antimycobacterial activity. | [9] |
Key SAR Insights:
-
The 7-amino substituent: The nature of the amine at the C7 position is often a key determinant of activity. For example, in the context of antitubercular agents, a 2-pyridylmethylamine moiety was found to be crucial for potent activity.[9]
-
Flexibility at the C3 position: The C3 position offers significant scope for modification, allowing for the introduction of diverse chemical groups to fine-tune the compound's properties without abolishing its core activity.[9]
-
Hydrogen bonding: The pyrazole and pyrimidine rings contain nitrogen atoms that can act as hydrogen bond donors and acceptors, facilitating interactions with the target protein.[1]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Improving selectivity: Designing analogs with high selectivity for a specific kinase to minimize off-target effects and toxicity.[1]
-
Overcoming drug resistance: Developing compounds that are effective against resistant mutants of target proteins.[1]
-
Exploring new therapeutic areas: Investigating the potential of these compounds in other diseases, such as inflammatory and neurodegenerative disorders.[3]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 9. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines: Mechanism, Protocol, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including potent kinase inhibition, making them crucial components in the development of targeted therapies for diseases like cancer.[1][4] This guide provides an in-depth examination of a robust and efficient three-component reaction (3CR) for the synthesis of this vital scaffold. We will dissect the underlying reaction mechanism, provide a detailed and validated experimental protocol, explore the reaction's substrate scope, and discuss the causality behind key experimental choices, offering field-proven insights for researchers.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered significant attention due to their diverse pharmacological profiles.[1][5] This scaffold is the core of numerous approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, and the anxiolytic Ocinaplon.[2][4][6] The therapeutic versatility of these compounds stems from their ability to act as potent and selective inhibitors of various enzymes, particularly protein kinases, which are key regulators in cellular signaling pathways often disrupted in cancer.[1] The development of efficient, scalable, and versatile synthetic routes to access diverse libraries of these compounds is therefore a critical objective in modern medicinal chemistry.
The Core Strategy: A Three-Component Condensation
Among the various synthetic strategies, three-component reactions (3CRs) offer a superior approach due to their high atom economy, operational simplicity, and ability to generate complex molecules in a single pot.[1] A well-established and highly effective 3CR for pyrazolo[1,5-a]pyrimidine synthesis involves the condensation of a 3-aminopyrazole, a β-dicarbonyl compound (or its equivalent), and an aldehyde.[1] This method allows for structural diversity at three key positions of the final molecule, making it ideal for creating libraries for structure-activity relationship (SAR) studies.[1]
Reaction Mechanism and Rationale
The reaction proceeds through a cascade of well-defined steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The process typically begins with the condensation of the 3-aminopyrazole with a β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring.[1] Catalysts, such as Lewis or Brønsted acids, can be used to facilitate the formation of the fused ring system.[1]
A plausible mechanistic pathway for the reaction between a 3-aminopyrazole, a β-ketoester, and an aldehyde is as follows:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene group of the β-ketoester, typically catalyzed by a base (like piperidine or even the aminopyrazole itself), to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).
-
Aza-Michael Addition: The exocyclic amino group of the 3-aminopyrazole acts as a nucleophile and attacks the β-carbon of the unsaturated intermediate in a conjugate addition.
-
Intramolecular Cyclization & Dehydration: The endocyclic pyrazole nitrogen then attacks one of the carbonyl groups, leading to a cyclized intermediate.
-
Aromatization: Subsequent elimination of a water molecule and often an oxidation step (which can occur spontaneously with air or require a mild oxidant) leads to the final, stable aromatic pyrazolo[1,5-a]pyrimidine core.
Diagram of the Proposed Reaction Mechanism
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Isomeric Forms of Pyrazolo[1,5-a]pyrimidine and Their Basic Properties
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically relevant molecules. Its isomeric forms, which differ in the arrangement of nitrogen atoms within the fused bicyclic structure, exhibit distinct physicochemical properties that significantly influence their biological activity, metabolic stability, and formulation characteristics. This technical guide provides a comprehensive exploration of the key isomeric forms of pyrazolo[1,5-a]pyrimidine, with a primary focus on their fundamental basic properties. We will delve into the synthesis of the parent isomeric cores, analyze their protonation equilibria and sites of basicity, and discuss the underlying electronic factors that govern their pKa values. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of heterocycles.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their rigid, planar structure, which is amenable to a wide range of chemical modifications, makes them an attractive scaffold for the design of targeted therapeutics.[2] Notably, this scaffold is a key component in a variety of protein kinase inhibitors, demonstrating its utility in the development of treatments for cancer and other diseases.[2]
The biological and pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives are intrinsically linked to their physicochemical characteristics, among which basicity is of paramount importance. The ability of these molecules to accept a proton at physiological pH influences their solubility, membrane permeability, and interactions with biological targets. Consequently, a thorough understanding of the basic properties of the different isomeric forms of the pyrazolo[1,5-a]pyrimidine core is crucial for rational drug design and development.
Isomeric Forms of Pyrazolopyrimidine
The fusion of a pyrazole ring with a pyrimidine ring can result in several isomeric structures, each with a unique arrangement of nitrogen atoms. The most commonly encountered isomers in medicinal chemistry include:
-
Pyrazolo[1,5-a]pyrimidine: The canonical structure, where the pyrazole ring is fused at its N1 and C5 positions to the pyrimidine ring.
-
Pyrazolo[3,4-d]pyrimidine: An isomer of biological significance, often considered an analog of purine.[3]
-
Pyrazolo[4,3-d]pyrimidine: Another purine isostere with a distinct substitution pattern.
The different placement of the nitrogen atoms in these isomers leads to variations in their electronic distribution, which in turn dictates their chemical reactivity and basicity.[2]
Diagram 1: Key Isomeric Forms of Pyrazolopyrimidine
Caption: Chemical structures of the three principal isomeric forms of the pyrazolopyrimidine core.
Synthesis of the Parent Isomeric Cores
The synthesis of the unsubstituted parent pyrazolopyrimidine isomers is fundamental to understanding their properties and for the subsequent development of derivatives.
Synthesis of Pyrazolo[1,5-a]pyrimidine
The parent pyrazolo[1,5-a]pyrimidine can be synthesized through the condensation of 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. A common approach involves the reaction of 3-aminopyrazole with malondialdehyde or its acetal derivatives.[4]
Diagram 2: General Synthesis of Pyrazolo[1,5-a]pyrimidine
Caption: Synthetic route to the pyrazolo[1,5-a]pyrimidine core.
Synthesis of Pyrazolo[3,4-d]pyrimidine
The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a substituted pyrazole precursor. A widely used method is the reaction of 5-amino-4-cyanopyrazole with formamide, which provides the 4-aminopyrazolo[3,4-d]pyrimidine.[5] The parent, unsubstituted ring system can be accessed through variations of this approach, for instance, by cyclization of 5-aminopyrazole-4-carboxamide with a suitable one-carbon synthon.
Diagram 3: General Synthesis of Pyrazolo[3,4-d]pyrimidine
Caption: Synthetic route to the pyrazolo[3,4-d]pyrimidine core.
Synthesis of Pyrazolo[4,3-d]pyrimidine
The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold can be achieved through the cyclization of a suitably functionalized pyrazole. For instance, the reaction of 4-amino-5-formylpyrazole with ammonia or an ammonia equivalent can lead to the formation of the pyrazolo[4,3-d]pyrimidine ring system.[6]
Diagram 4: General Synthesis of Pyrazolo[4,3-d]pyrimidine
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Utility of 3-Aminopyrazolo[1,5-a]pyrimidine Scaffolds in Non-Small Cell Lung Cancer (NSCLC) Research
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for a Pervasive Disease
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the continuous development of more effective and targeted therapeutic strategies. The era of personalized medicine has shifted the treatment paradigm from broad-spectrum chemotherapy to precision drugs that target specific molecular drivers of oncogenesis. Central to this approach are protein kinase inhibitors (PKIs), which are designed to block the aberrant signaling pathways that fuel cancer cell growth and survival.[1][2]
Within the vast chemical landscape of oncology drug discovery, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold."[3][4] Its unique structural and electronic properties make it an ideal foundation for designing potent and selective kinase inhibitors.[1][5] As a bioisostere of the adenine ring of ATP, this heterocyclic system is adept at fitting into the ATP-binding pocket of various kinases, enabling the development of highly specific inhibitors.[6]
This guide provides an in-depth technical overview and a series of validated protocols for researchers leveraging 3-Aminopyrazolo[1,5-a]pyrimidine and its derivatives to investigate and target critical pathways in NSCLC.
Core Mechanism of Action: Competitive Inhibition of Oncogenic Kinases
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold predominantly function as ATP-competitive inhibitors.[1][5] They are designed to occupy the ATP-binding site of a target kinase, thereby preventing the phosphorylation of downstream substrates and effectively shutting down the signaling cascade. In NSCLC, a primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) kinase.[1][5][7]
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and metastasis. Activating mutations in the EGFR gene are key oncogenic drivers in a subset of NSCLC patients. While first and second-generation EGFR inhibitors have been successful, the emergence of resistance mutations, such as T790M and C797S, presents a significant clinical challenge.[8] Novel pyrazolo[1,5-a]pyrimidine derivatives are being rationally designed to inhibit these mutated forms of EGFR, offering a promising strategy to overcome acquired resistance.[4][8]
Figure 1: EGFR signaling pathway and inhibition point.
PART 1: In Vitro Evaluation Protocols
The initial assessment of a novel compound involves a series of cell-free and cell-based assays to determine its potency, selectivity, and mechanism of action.
Protocol 1.1: Cell Viability/Cytotoxicity Assay
-
Core Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of NSCLC cell lines. This value quantifies the drug's potency in inhibiting cell growth.
-
Scientific Rationale: It is critical to use a panel of cell lines to build a preliminary selectivity profile. For an EGFR inhibitor, this should include cells with wild-type EGFR (e.g., A549), activating mutations (e.g., NCI-H1975, which harbors L858R/T790M mutations), and potentially engineered cell lines with other resistance mutations.[8] This approach helps determine if the compound's effect is specific to a particular genetic background.
Step-by-Step Methodology:
-
Cell Culture: Culture selected NSCLC cell lines in their recommended media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count (e.g., using a hemocytometer or automated cell counter) and seed them into 96-well microplates at a pre-determined density (e.g., 3,000-5,000 cells/well in 100 µL of media). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture media to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (media with DMSO) and "no-cell" (media only) wells for background correction.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Table 1: Example IC₅₀ Data for a Hypothetical Compound (HPC-101)
| Cell Line | EGFR Status | IC₅₀ (nM) |
| A549 | Wild-Type | >10,000 |
| PC-9 | Exon 19 Del | 15.2 |
| NCI-H1975 | L858R/T790M | 45.8 |
Protocol 1.2: Biochemical Kinase Activity Assay
-
Core Objective: To directly measure the inhibitory activity of the compound against the purified target kinase enzyme, independent of cellular factors.
-
Scientific Rationale: This cell-free assay confirms direct target engagement.[9][10] A potent result here, coupled with cellular activity, strongly suggests the compound works through on-target inhibition. Luminescence-based assays like ADP-Glo™ are widely used as they measure the amount of ADP produced, which is directly proportional to kinase activity.[11]
Step-by-Step Methodology (ADP-Glo™ Assay Example):
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR (T790M mutant, for example), a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and serially diluted test compound.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The concentration of ATP should be near its Km for the kinase to ensure sensitive detection of competitive inhibitors.[9]
-
Stop Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Normalize the data to a no-inhibitor control (100% activity) and a no-kinase control (0% activity). Plot activity (%) vs. log[inhibitor] concentration and calculate the IC₅₀ using non-linear regression.
Figure 2: Standard Western Blot experimental workflow.
Protocol 1.3: Western Blot for Target Pathway Modulation
-
Core Objective: To visually confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors within the cell.
-
Scientific Rationale: This assay provides crucial mechanistic evidence. Observing a dose-dependent decrease in phosphorylated EGFR (p-EGFR) and downstream markers like p-AKT and p-ERK confirms that the compound is engaging its target and disrupting the intended signaling pathway in a cellular context.[12]
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Seed NSCLC cells (e.g., NCI-H1975) in 6-well plates. Once they reach ~80% confluency, starve them in serum-free media for 12-24 hours. Pre-treat with various concentrations of the test compound for 2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-p-EGFR, rabbit anti-total-EGFR, mouse anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. The key result is a decrease in the ratio of the phosphorylated protein to the total protein with increasing compound concentration. β-actin serves as a loading control to ensure equal protein amounts were loaded in each lane.
PART 2: In Vivo Evaluation in Preclinical NSCLC Models
After demonstrating promising in vitro activity, the compound must be evaluated in a living system to assess its efficacy, tolerability, and pharmacokinetic properties.
Introduction to Preclinical Models
Cell-derived xenograft (CDX) models are a foundational tool for in vivo testing.[13][14] They involve implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[13][15] While they do not fully recapitulate the tumor microenvironment of human cancer, they are invaluable for initial efficacy and tolerability screening.[14]
Figure 3: Workflow for an NSCLC xenograft efficacy study.
Protocol 2.1: NSCLC Xenograft Model Efficacy Study
-
Core Objective: To evaluate the anti-tumor activity of a this compound derivative in a mouse xenograft model.
-
Scientific Rationale: This is the critical step to translate in vitro potency into in vivo efficacy.[16] The study assesses whether the compound can achieve sufficient concentration at the tumor site to inhibit its growth without causing unacceptable toxicity to the host, indicated by body weight loss or other adverse signs.
Step-by-Step Methodology:
-
Animal Husbandry: Acclimate 6-8 week old female athymic nude mice for one week under standard housing conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Inoculate each mouse subcutaneously in the right flank with 5-10 million NCI-H1975 cells suspended in a 1:1 mixture of media and Matrigel.
-
Tumor Monitoring: Begin caliper measurements of tumors 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across all groups.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80)
-
Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg)
-
Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., an approved EGFR inhibitor)
-
-
Compound Administration: Administer the compound and vehicle daily via the intended clinical route (e.g., oral gavage) for the duration of the study (typically 21-28 days).
-
Efficacy and Tolerability Assessment: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any signs of toxicity.
-
Study Endpoint: The study concludes at the end of the treatment period or when tumors in the control group reach a predetermined size limit. Euthanize the animals and excise the tumors for weighing and potential downstream analysis (e.g., pharmacodynamics).
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Analyze body weight data to assess toxicity. A sustained body weight loss of >15-20% is typically considered a sign of poor tolerability.
-
Table 2: Example In Vivo Efficacy Data for HPC-101 in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +5.2 |
| HPC-101 | 10 | 580 ± 95 | 58% | +3.1 |
| HPC-101 | 30 | 210 ± 60 | 85% | -2.5 |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and potent platform for the development of targeted kinase inhibitors for NSCLC. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial in vitro screening to preclinical in vivo validation.
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve bioavailability and brain penetration, enhancing their selectivity to minimize off-target effects, and designing next-generation inhibitors that can preemptively target anticipated resistance mutations.[1][5] By combining rational drug design with the rigorous evaluation workflows described herein, the scientific community can continue to advance this promising class of molecules toward clinical application.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Protein kinase inhibitors to treat non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Models for Functional Precision Lung Cancer Research [mdpi.com]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 16. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
Protocol for Evaluating the In Vitro Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines
An Application Note for Drug Discovery Professionals
Abstract
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocyclic compounds recognized for their diverse pharmacological activities, particularly as potent protein kinase inhibitors in targeted cancer therapy.[1][2] Early-stage evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of the drug discovery pipeline, enabling the efficient identification of promising therapeutic candidates and the elimination of those with unfavorable toxicity profiles.[3][4] This guide provides a comprehensive, multi-assay protocol designed for researchers, scientists, and drug development professionals to reliably assess the in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. We present a validated workflow incorporating three distinct, complementary assays—MTT, LDH, and Caspase-3/7—to generate a holistic view of a compound's effect on cell viability, membrane integrity, and apoptotic pathways.
Introduction: The Rationale for a Multi-Assay Approach
The therapeutic potential of pyrazolo[1,5-a]pyrimidines is often linked to their ability to modulate key cellular signaling pathways, frequently leading to the inhibition of cell proliferation and the induction of cell death in cancer models.[1][5][6] A thorough assessment of cytotoxicity is therefore not merely a toxicity screen but a primary efficacy evaluation. Relying on a single assay can be misleading, as different methods measure distinct cellular events. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-pronged approach is essential for a robust and nuanced understanding of a compound's biological effect.
This protocol details the concurrent application of three benchmark assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of a cell population.[7][8] The reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, making it a reliable indicator of cell viability.[9][10]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11][12][13]
-
Caspase-3/7 Activity Assay: A highly sensitive luminescent assay that directly measures the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway.[14][15] Detecting the activation of these caspases provides direct evidence of programmed cell death.[16]
By integrating data from these three assays, researchers can not only quantify the cytotoxic potency (e.g., IC50 value) of their pyrazolo[1,5-a]pyrimidine compounds but also gain critical insights into the primary mechanism of cell death.
Overall Experimental Workflow
The evaluation process follows a systematic progression from cell preparation to data analysis. The workflow is designed for a 96-well plate format, making it suitable for screening multiple compounds or concentrations simultaneously.
Caption: High-level workflow for in vitro cytotoxicity assessment.
Materials and Reagents
Equipment
-
Biosafety Cabinet (Class II)
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
Multimode Microplate Reader (capable of absorbance and luminescence detection)
-
Centrifuge with plate rotor
-
Multichannel Pipettes (8- or 12-channel)
-
Standard laboratory glassware and plasticware (sterile)
Reagents & Consumables
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung carcinoma).[17][18]
-
Pyrazolo[1,5-a]pyrimidine Compounds: Test articles dissolved in sterile Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), sterile DMSO.
-
Assay Kits:
-
MTT Reagent (e.g., 5 mg/mL solution in PBS).[8]
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
LDH Cytotoxicity Assay Kit.
-
Caspase-Glo® 3/7 Assay Kit.
-
-
Controls:
-
Vehicle Control: Sterile DMSO.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
-
Consumables: Sterile 96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence).
Detailed Experimental Protocols
Part A: Cell Culture and Plating
-
Cell Maintenance: Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator. Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and neutralize with complete medium. b. Count cells using a hemocytometer or automated cell counter and determine viability (should be >95%). c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Causality Check: Optimizing cell density is critical. Too few cells can lead to poor signal, while over-confluency can cause cell death independent of the compound, confounding the results. d. Plate cells and incubate for 18-24 hours to allow for cell attachment and recovery.
-
Part B: Compound Preparation and Treatment
-
Prepare Dilution Plate: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine stock solutions. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Expert Tip: Perform dilutions in serum-free media to create 2X concentrated solutions. When 100 µL of this is added to the 100 µL of media already in the cell plate, the final desired concentration is achieved without nutrient shock.
-
-
Treatment: a. After the 24-hour cell attachment period, carefully remove the medium from the cell plate. b. Add 100 µL of fresh complete medium to each well. c. Add 100 µL of the 2X compound dilutions to the respective wells. d. Establish Controls:
- Untreated Cells: Wells with cells + 200 µL of complete medium.
- Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
- Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for the desired exposure period (typically 24, 48, or 72 hours).
Part C: Cytotoxicity Assay Protocols
Protocol 1: MTT Assay for Cell Viability [9][19]
-
Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[10]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Membrane Integrity [11][20]
-
Following the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.
-
Establish Controls:
-
Spontaneous LDH Release: Supernatant from vehicle-treated wells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to vehicle-treated wells 45 minutes before this step to induce 100% cell lysis.
-
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis [14][21]
-
Use an opaque, white-walled 96-well plate for this assay to maximize the luminescent signal.[15]
-
Following the treatment incubation, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent directly to each well containing 100 µL of cells in medium (this is an "add-mix-measure" assay).[14]
-
Mix gently on an orbital shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a microplate reader.
Data Analysis and Interpretation
Data Normalization
For all assays, first subtract the average background reading (from wells with medium only) from all experimental wells. Then, normalize the data as a percentage relative to the controls.
-
For MTT (Viability): % Viability = (Abs_Sample / Abs_Vehicle_Control) * 100
-
For LDH (Cytotoxicity): % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
For Caspase-3/7 (Apoptosis Induction - Fold Change): Fold Change = (Lum_Sample / Lum_Vehicle_Control)
IC50 Value Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[22]
-
Plot the Data: Create a dose-response curve by plotting the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[23]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response (variable slope) equation.[23][24]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the fitted curve.[25]
Sample Data Presentation
Summarize the calculated IC50 values in a clear, structured table.
| Compound ID | Pyrazolo[1,5-a]pyrimidine Analog | IC50 (MCF-7, 48h) | IC50 (HepG2, 48h) | IC50 (A549, 48h) |
| P1 | Parent Scaffold | 25.4 µM | 32.1 µM | 45.8 µM |
| P1-A | Analog with -Cl substitution | 8.2 µM | 11.5 µM | 15.3 µM |
| P1-B | Analog with -OCH3 substitution | 15.7 µM | 22.9 µM | 30.1 µM |
| Doxorubicin | Positive Control | 0.9 µM | 1.2 µM | 1.5 µM |
Integrating Results for Mechanistic Insight
By combining the results from the three assays, a more detailed picture of the cytotoxic mechanism emerges.
Caption: Interpreting multi-assay data to infer the mechanism of cell death.
-
High Caspase + Low LDH (early time points) + Decreased Viability: Suggests the compound induces apoptosis . This is a common mechanism for kinase inhibitors.[26]
-
Low Caspase + High LDH + Decreased Viability: Suggests the compound causes necrosis , possibly through severe membrane disruption or other non-programmed cell death pathways.
-
High Caspase + High LDH (late time points) + Decreased Viability: Indicates apoptosis followed by secondary necrosis , where apoptotic bodies lose membrane integrity over time.
-
Decreased Viability (MTT) with Low Caspase and Low LDH: May indicate a cytostatic effect (inhibition of proliferation) rather than a directly cytotoxic one.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. kosheeka.com [kosheeka.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. promega.com [promega.com]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. Star Republic: Guide for Biologists [sciencegateway.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminopyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors in Solid Tumors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-aminopyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Tropomyosin receptor kinase (Trk) for the study and potential treatment of solid tumors. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to facilitate the effective evaluation of this promising class of targeted therapies.
Introduction: The Rationale for Targeting Trk in Solid Tumors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2][3] Under normal physiological conditions, they are crucial for the development and function of the nervous system.[4] However, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide array of solid tumors in both adults and children.[4][5] These fusion proteins activate downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which promote tumor cell proliferation, survival, and metastasis.[1][4]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective Trk inhibitors.[2][3][6] Two of the three FDA-approved Trk inhibitors for the treatment of NTRK fusion-positive solid tumors feature this core structure.[1][2] The 3-amino substitution on this scaffold has been a key area of exploration for enhancing potency and overcoming acquired resistance to first-generation inhibitors.[6][7]
Mechanism of Action of this compound Trk Inhibitors
This compound derivatives act as ATP-competitive inhibitors of the Trk kinases.[8][9] They bind to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.[10] This inhibition of Trk signaling leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring NTRK gene fusions.[11]
The development of second-generation this compound derivatives has been crucial in addressing the clinical challenge of acquired resistance.[1][12] Resistance can arise from mutations in the Trk kinase domain that interfere with inhibitor binding.[1] Novel derivatives have been designed to effectively inhibit these mutated Trk proteins, demonstrating the versatility and potential of this chemical scaffold.[13]
Key Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound-based Trk inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Trk kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant Trk enzyme. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.
Workflow:
Caption: Workflow for an in vitro Trk kinase inhibition assay.
Protocol:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Store aliquots at -20°C.
-
On the day of the experiment, perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, incubate the recombinant Trk enzyme (TrkA, TrkB, or TrkC) with the serially diluted compound for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). [10]
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent and a luminometer or fluorescence plate reader. [10]
-
Plot the luminescence or fluorescence signal against the inhibitor concentration and calculate the IC50 value using a non-linear regression model.
Cellular Proliferation Assay
Objective: To assess the effect of a Trk inhibitor on the viability and proliferation of cancer cells harboring an NTRK fusion.
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of cells. The MTS assay, which measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells, is a common method.
Protocol:
-
Seed cancer cells with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight. [4]
-
The next day, treat the cells with a serial dilution of the Trk inhibitor (e.g., 0.001 nM to 10 µM) for 72 hours. [4] Include a vehicle control (medium with the same final concentration of DMSO).
-
After the incubation period, add 20 µL of a combined MTS/PES solution to each well. [4]
-
Incubate the plate for 1-4 hours at 37°C. [4]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Trk Signaling
Objective: To confirm the on-target activity of the Trk inhibitor by assessing the phosphorylation status of Trk and its downstream effectors.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific for the phosphorylated forms of Trk, AKT, and ERK, the inhibition of the Trk signaling pathway can be visualized.
Workflow:
Caption: Workflow for Western blot analysis of Trk signaling.
Protocol:
-
Treat NTRK-fusion positive cancer cells with the Trk inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Trk, phospho-AKT, and phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. [4]
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Trk, total AKT, total ERK, and a housekeeping protein like β-actin or GAPDH. [4]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a Trk inhibitor in a living organism.
Principle: Human cancer cells with an NTRK fusion are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Trk inhibitor, and tumor growth is monitored over time.
Protocol:
-
Subcutaneously inject NTRK-fusion positive cancer cells (e.g., KM12) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice). [10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). [10]
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the this compound derivative orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group. One such compound, 5n, demonstrated a TGI of 97% at a 30 mg/kg dose.[1][13]
Data Presentation and Interpretation
In Vitro Efficacy of this compound Derivatives
The following table summarizes the 50% inhibitory concentrations (IC50) of representative this compound derivatives against wild-type and mutant Trk kinases.
| Compound | Target | IC50 (nM) | Reference |
| Compound 5n | TRKA G667C | 2.3 | [1][13] |
| TRKA F589L | 0.4 | [1][13] | |
| TRKA G595R | 0.5 | [1][13] | |
| Compound 14h | TrkA | 1.40 | [12] |
| TrkA G595R | 1.80 | [12] | |
| Compound 14j | TrkA | 0.86 | [12] |
| TrkA G595R | 6.92 | [12] | |
| Compound 8a | Trk | < 5 | [14] |
| Compound 8f | Trk | < 5 | [14] |
| Compound 9a | Trk | < 5 | [14] |
| Compound 9b | Trk | < 5 | [14] |
| Compound 9f | Trk | < 5 | [14] |
Conclusion
The this compound scaffold represents a highly promising framework for the development of potent and selective Trk inhibitors for the treatment of solid tumors harboring NTRK gene fusions. The protocols outlined in these application notes provide a robust methodology for the preclinical evaluation of these compounds, from initial in vitro kinase profiling to in vivo efficacy studies. Careful execution of these experiments and thorough data analysis are critical for advancing our understanding of this important class of targeted therapies and for the development of novel treatments for patients with Trk fusion-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Larotrectinib for the treatment of TRK fusion solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Palladium-Catalyzed Cross-Coupling for Functionalizing Pyrazolo[1,5-a]pyrimidines: An Application Note
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents and advanced materials.[1][2] Its rigid, planar structure and versatile periphery make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[3][4][5] This application note provides a comprehensive guide for researchers on the strategic functionalization of the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings, provide field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer expert insights into optimizing reaction outcomes for drug discovery and development.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused N-heterocycle that has garnered significant attention in drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Its structure allows for modification at multiple positions (C2, C3, C5, C6, and C7), enabling fine-tuning of its physicochemical and pharmacological properties.[1][6]
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for derivatizing this core, allowing for the precise installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.[3][5] These reactions are indispensable for building molecular complexity and exploring structure-activity relationships (SAR).
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and rational reaction design. The process is a catalytic cycle that typically involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-halide bond (C-X) of the halopyrazolo[1,5-a]pyrimidine, forming a high-valent Pd(II) intermediate. This is often the rate-determining step, and its efficiency is governed by the C-X bond strength (I > Br > Cl).[10]
-
Transmetalation: The organic group (R') from an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide and forming a new Pd(II) intermediate with both organic fragments attached.[9]
-
Reductive Elimination: The two organic fragments couple to form the desired C-C or C-N bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[7][11]
Key Methodologies for Scaffold Functionalization
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for functionalizing the pyrazolo[1,5-a]pyrimidine core, owing to the commercial availability, stability, and low toxicity of its organoboron reagents.[11][12] It is particularly effective for introducing aryl and heteroaryl substituents at the C3, C5, and C7 positions.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often required, especially for less reactive aryl chlorides or to prevent side reactions like debromination of bromo-substituted substrates.[12][13] Second-generation (G2) or third-generation (G3) pre-catalysts (e.g., XPhos Pd G2/G3) are often used because they readily generate the active Pd(0) species.[12][14]
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is common. Water aids in dissolving the base and the boronic acid salt, accelerating the reaction.
| Substrate Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo | Arylboronic acids | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 67-89 | [15] |
| 5-Chloro | Indoleboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 55-61 | [16] |
| 3-Iodo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | >90 | [17] |
Table 1: Representative conditions for Suzuki-Miyaura coupling on the pyrazolo[1,5-a]pyrimidine core.
Buchwald-Hartwig Amination: Installing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary and secondary amines to the pyrazolo[1,5-a]pyrimidine scaffold.[18] This is a crucial transformation in medicinal chemistry, as aryl amine moieties are common features in kinase inhibitors.[16]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Similar to Suzuki coupling, specialized bulky phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.[1][18]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The base deprotonates the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic polar solvents like dioxane, toluene, or DME are required to prevent quenching of the strong base.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling facilitates the reaction between a halo-pyrazolo[1,5-a]pyrimidine and a terminal alkyne.[6] This reaction is valuable for creating rigid linkers or for accessing precursors that can undergo further transformations like click chemistry.[5]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction classically employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6] The palladium catalyst activates the aryl halide, while the copper co-catalyst forms a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the HX acid formed during the reaction.
Experimental Protocols
The following protocols are illustrative examples. Researchers should perform optimization for each unique substrate combination.
General Experimental Workflow
Protocol: Suzuki-Miyaura C-3 Arylation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This protocol is adapted from the conditions reported by El-Kashef et al.[14]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
XPhos Pd G2 (0.02 eq., 2 mol%)
-
XPhos (0.04 eq., 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.
-
Seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a microwave reactor and irradiate at 100 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylated product.
Protocol: Buchwald-Hartwig C-5 Amination of a 5-Chloro-pyrazolo[1,5-a]pyrimidine
This protocol is a representative procedure based on methodologies described in the literature.[16][19]
Materials:
-
5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine (1.0 eq.)
-
Amine or Amine·HCl salt (1.2 eq.)
-
Pd₂(dba)₃ (0.025 eq., 2.5 mol%)
-
BrettPhos (0.05 eq., 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 eq.)
-
Anhydrous toluene (degassed)
-
Schlenk flask or sealed tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the 5-chloro-pyrazolo[1,5-a]pyrimidine substrate, the amine, Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed, anhydrous toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-16 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the C-5 aminated product.
Troubleshooting and Key Considerations
-
Low Yield: May result from impure reagents, insufficient degassing (leading to catalyst oxidation), or an inappropriate choice of ligand/base. Screen different ligands and bases to find the optimal combination for your specific substrate.
-
Debromination: In reactions with bromo-substrates, particularly Suzuki couplings, competitive hydrodebromination can be a significant side reaction. Using highly active catalyst systems like XPhosPdG2/XPhos and carefully controlling reaction time can minimize this issue.[12][14]
-
Regioselectivity: For di- or poly-halogenated pyrazolo[1,5-a]pyrimidines, the site of the first coupling is dictated by the C-X bond energy (I > Br > Cl) and the electronic nature of the position.[10][20] Subsequent couplings can be achieved by modifying the reaction conditions.
-
Catalyst Loading: While catalyst loadings are typically 1-5 mol%, highly efficient systems can sometimes operate at parts-per-million (ppm) levels, which is crucial for process chemistry to minimize costs and residual metal contamination.[21]
Conclusion
Palladium-catalyzed cross-coupling reactions are an indispensable and powerful tool for the functionalization of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. A rational understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent allows for the strategic design of synthetic routes to novel analogues. The protocols and insights provided herein serve as a robust starting point for researchers aiming to accelerate their drug discovery programs by leveraging these transformative chemical reactions.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. fiveable.me [fiveable.me]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Topic: In Vivo Antitumor Efficacy of Pyrazolo[1,5-a]pyrimidines in Xenograft Models
An Application and Protocol Guide for Researchers
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors.[1][2][3] These compounds have demonstrated significant antitumor activity by targeting key regulators of cell signaling, proliferation, and survival.[3][4] Transitioning these promising agents from in vitro assays to in vivo models is a critical step in preclinical drug development. This guide provides a comprehensive framework and detailed protocols for designing, executing, and interpreting xenograft studies to evaluate the antitumor effects of novel pyrazolo[1,5-a]pyrimidine derivatives. We emphasize the mechanistic rationale behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable.
Scientific Rationale: Targeting Key Oncogenic Kinases
Pyrazolo[1,5-a]pyrimidine derivatives owe their potent antitumor activity to their ability to inhibit a wide range of protein kinases, which are frequently dysregulated in cancer.[3][4] Understanding the specific kinase target(s) of a given compound is paramount as it dictates the choice of cancer cell lines, the design of the xenograft model, and the pharmacodynamic markers to be assessed.
Common Kinase Targets and Their Roles in Cancer:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[5][6] Aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] Pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of CDK1, CDK2, and CDK9, inducing cell cycle arrest and apoptosis.[5][6][7]
-
Tropomyosin Receptor Kinases (Trks): Trk family kinases (TrkA, TrkB, TrkC) are involved in neuronal development but can become potent oncogenic drivers when chromosomal rearrangements lead to NTRK gene fusions.[8] Several approved and clinical-stage Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine scaffold.[8]
-
RAF-MEK-ERK (MAPK) Pathway Kinases: This pathway is a central signaling cascade that controls cell growth and survival. Mutations in B-Raf are common in melanoma and other cancers. Pyrazolo[1,5-a]pyrimidines have shown inhibitory effects on B-Raf and MEK, making them relevant for cancers with MAPK pathway activation.[3][4]
The choice of a xenograft model should be directly informed by the compound's mechanism of action. For instance, a CDK2 inhibitor would be logically tested in a cancer model known to be sensitive to CDK2 inhibition, such as those with Cyclin E (CCNE1) amplification.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
Application Notes & Protocols: Targeting CDK1 and CDK2 in Cancer Cells with 3-Aminopyrazolo[1,5-a]pyrimidine Derivatives
I. Introduction: The Rationale for Targeting the Cell Cycle in Oncology
Uncontrolled cell proliferation is a fundamental characteristic of cancer.[1][2] This aberrant proliferation is often driven by dysregulation of the cell cycle machinery, a tightly orchestrated series of events that governs cell growth and division.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[1][2] Specifically, CDK1 and CDK2 are critical for the G2/M and G1/S phase transitions, respectively.[1][2] Their hyperactivity is a common feature in many human cancers, making them compelling targets for therapeutic intervention.[1][3]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases.[4][5][6][7] This guide focuses on the application of 3-aminopyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK1 and CDK2, offering a promising strategy to induce cell cycle arrest and apoptosis in cancer cells.[4][5]
II. Mechanism of Action: How 3-Aminopyrazolo[1,5-a]pyrimidines Inhibit CDK1/2
This compound derivatives function as ATP-competitive inhibitors. The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of CDK1 and CDK2.[4] This occupation of the active site prevents the phosphorylation of downstream substrates, such as the Retinoblastoma (Rb) protein, thereby halting cell cycle progression.[5] The specificity and potency of these inhibitors can be modulated by substitutions on the pyrazolo[1,5-a]pyrimidine core.
Caption: CDK1/2 signaling pathway and the inhibitory action of this compound.
III. In Vitro Characterization of this compound Derivatives
A crucial first step in evaluating a novel inhibitor is to determine its potency and selectivity through in vitro assays.
A. In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK1/Cyclin B and CDK2/Cyclin A/E complexes.[8][9]
Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Set up Reactions: In a 96-well plate, combine the CDK1/Cyclin B or CDK2/Cyclin A/E enzyme, the this compound derivative at various concentrations, and a suitable substrate (e.g., Histone H1 for CDK1, Rb C-terminal fragment for CDK2).
-
Initiate Reaction: Add ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods) to start the kinase reaction.[8]
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analyze Phosphorylation: Separate the reaction products by SDS-PAGE. Visualize phosphorylated substrates by autoradiography (for radiolabeled ATP) or by Western blot using a phospho-specific antibody.[10]
-
Data Analysis: Quantify the signal for the phosphorylated substrate. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Representative Data:
| Compound | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| BS-194 | 30 | 3 |
| Compound 6t | - | 90 |
| Compound 6s | - | 230 |
| Data derived from published studies.[4][5] |
B. Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.
-
Assess Viability: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) and incubate according to the manufacturer's instructions.
-
Measure Signal: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
IV. Cellular Mechanism of Action: Elucidating the Effects on Cancer Cells
Once in vitro potency is established, the next step is to confirm the on-target effects of the inhibitor in a cellular context.
A. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its GI₅₀ concentration for 24-48 hours.
-
Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[13]
-
Stain DNA: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[14]
-
Acquire Data: Analyze the stained cells using a flow cytometer.[13][15]
-
Data Analysis: Model the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[13]
Expected Outcome: Treatment with a CDK1/2 inhibitor is expected to cause an accumulation of cells in the G1 and/or G2/M phases of the cell cycle.[4][5]
B. Western Blot Analysis for Target Engagement
Western blotting is used to detect changes in the protein levels and phosphorylation status of key cell cycle regulators.[16][17][18][19]
Protocol:
-
Prepare Cell Lysates: Treat cells with the inhibitor for a defined period, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against total CDK1, phospho-CDK1 (Thr161), total CDK2, phospho-CDK2 (Thr160), total Rb, phospho-Rb (Ser780, Ser807/811), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Expected Outcome: A potent CDK1/2 inhibitor should decrease the phosphorylation of Rb without significantly affecting the total levels of CDK1, CDK2, or Rb.[5]
Caption: Experimental workflow for cellular characterization of CDK1/2 inhibitors.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective CDK1/2 inhibitors for cancer therapy. The protocols outlined in this guide provide a robust framework for the in vitro and cellular characterization of these compounds. Future studies should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and on exploring combination therapies to overcome potential resistance mechanisms.
VI. References
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 6, 2026, from 12
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved January 6, 2026, from 13
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.). Retrieved January 6, 2026, from 14
-
From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis - PubMed. (2025, August 9). Retrieved January 6, 2026, from --INVALID-LINK--
-
Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
CDK1 & CDK2: Targets in Cancer Therapy - Bioengineer.org. (2025, August 9). Retrieved January 6, 2026, from --INVALID-LINK--
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Measuring Cyclin-Dependent Kinase Activity - Springer Nature Experiments. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Cdk1 Specific Phosphorylation Sites Identification by Kinase Assay | Protocol Preview. (2022, December 26). Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for a Cdk7 In Vitro Kinase Assay - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
A review on the role of cyclin dependent kinases in cancers - PMC - PubMed Central. (2022, October 20). Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for Western Blot Analysis of CDK1 Inhibition by CGP-74514 - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1][12][13]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed. (2022). Retrieved January 6, 2026, from --INVALID-LINK--
-
Discovery and Evaluation of Dual CDK1 and CDK2 Inhibitors - AACR Journals. (2006, April 17). Retrieved January 6, 2026, from --INVALID-LINK--
-
Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed. (2018, May 3). Retrieved January 6, 2026, from --INVALID-LINK--
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. (2010, December 23). Retrieved January 6, 2026, from --INVALID-LINK--
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. (2015, October 1). Retrieved January 6, 2026, from --INVALID-LINK--
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, September 30). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. (2022, July 10). Retrieved January 6, 2026, from --INVALID-LINK--
-
A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed. (2013, September 17). Retrieved January 6, 2026, from --INVALID-LINK--
-
Effect of cyclin-dependent kinase-2 (CDK2), CDK1 and combined... - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity | Semantic Scholar. (2022, July 10). Retrieved January 6, 2026, from --INVALID-LINK--
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Western blotting analysis of common CDK substrates, CDK1 co-activator... - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
CDK1 couples proliferation with protein synthesis | Journal of Cell Biology. (2020, February 10). Retrieved January 6, 2026, from --INVALID-LINK--
-
The CDK inhibitors in cancer research and therapy - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 8. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics for Mycobacterium tuberculosis
Introduction: The Pressing Need for Novel Anti-Tuberculosis Therapeutics
Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis (M. tb), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has severely compromised the efficacy of current treatment regimens, creating an urgent demand for new therapeutic agents with novel mechanisms of action.[1] High-throughput screening of diverse chemical libraries has been a fruitful approach in identifying novel scaffolds for anti-tubercular drug discovery.[1] Among the promising heterocyclic scaffolds identified, the pyrazolo[1,5-a]pyrimidine core has garnered significant attention for its potent anti-mycobacterial activity.
This comprehensive guide provides detailed application notes and protocols for researchers engaged in the development of pyrazolo[1,5-a]pyrimidine-based therapeutics against M. tb. We will delve into the synthesis of this promising scaffold, robust protocols for evaluating in vitro efficacy and cytotoxicity, and a discussion of the current understanding of its mechanism of action.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Anti-TB Drug Discovery
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified through high-throughput whole-cell screening as a promising lead for the development of new anti-tuberculosis agents.[1][2][3] This heterocyclic system has been the subject of extensive structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.[1][2] Notably, derivatives of this scaffold have demonstrated potent activity against replicating M. tb, low cytotoxicity, and promising activity within macrophages, the primary host cells for M. tb.[1][2]
Section 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is typically achieved through a one-step cyclocondensation reaction between an appropriate aminopyrazole and a β-ketoester.[1] This versatile approach allows for the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the scaffold to improve its anti-tubercular activity and pharmacokinetic properties.
Protocol 1: General Synthesis of a Representative Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analog
This protocol describes a general method for the synthesis of a 2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Materials:
-
Substituted 5-aminopyrazole
-
Substituted β-ketoester
-
Toluene or Acetic Acid (refluxing solvent)
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted 5-aminopyrazole (1.0 equivalent) and the substituted β-ketoester (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent for reflux, such as toluene or acetic acid. The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If the product precipitates upon cooling, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Causality Behind Experimental Choices:
-
The use of a slight excess of the β-ketoester ensures the complete consumption of the limiting aminopyrazole.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the cyclocondensation reaction.
-
The choice of purification method depends on the nature of the product and impurities. Recrystallization is often sufficient for crystalline products, while chromatography is necessary for more complex mixtures.
Section 2: In Vitro Evaluation of Anti-Tubercular Activity
A critical step in the drug discovery pipeline is the determination of the in vitro potency of the synthesized compounds against M. tb. The Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tb. It is a reliable, high-throughput, and cost-effective method that relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates (sterile, clear-bottomed)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Test compounds dissolved in DMSO
-
Positive control drug (e.g., Isoniazid)
-
Sterile tubes, pipettes, and other standard microbiology laboratory equipment
-
Incubator at 37°C
-
Microplate reader (for colorimetric or fluorometric reading)
Procedure:
-
Inoculum Preparation:
-
Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Vortex the culture with glass beads to break up clumps and allow to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard with fresh 7H9 broth.
-
Prepare a 1:100 dilution of this suspension in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of the test compounds at the highest desired concentration (in duplicate).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the drug-free growth control (inoculum only), and the twelfth column as a media-only sterility control.
-
-
Inoculation:
-
Add 100 µL of the final M. tb inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. The results can be read visually or with a microplate reader.
-
Self-Validating System:
-
The inclusion of a positive control drug with a known MIC validates the assay's performance.
-
The growth control confirms the viability of the inoculum, while the sterility control ensures no contamination.
Section 3: Assessment of Cytotoxicity
A crucial aspect of preclinical drug development is to ensure that the therapeutic agent is selective for the pathogen and exhibits minimal toxicity to host cells.[4]
Protocol 3: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol describes the evaluation of the cytotoxicity of the pyrazolo[1,5-a]pyrimidine compounds against a mammalian cell line (e.g., Vero or A549 cells) using a resazurin-based assay.[5][6][7][8]
Materials:
-
Mammalian cell line (e.g., Vero cells, ATCC CCL-81)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (sterile, tissue-culture treated)
-
Test compounds dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Resazurin sodium salt solution (prepared as in Protocol 2)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with cells and medium only (negative control) and cells with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
Viability Assessment:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate for another 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader (excitation ~560 nm, emission ~590 nm for fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Index (SI):
The selectivity of a compound can be expressed as the Selectivity Index, which is the ratio of its cytotoxicity to its anti-tubercular activity:
SI = IC₅₀ (mammalian cells) / MIC (M. tb)
A higher SI value indicates greater selectivity for the mycobacteria over the host cells.
Section 4: Understanding the Mechanism of Action
The mechanism of action of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold against M. tb is an area of active investigation.[1][2] Unlike many other anti-tubercular agents, this class of compounds does not appear to inhibit cell-wall biosynthesis, isoprene biosynthesis, or iron uptake.[1][2]
Resistance Mechanism: A Clue to the Pathway
Studies have shown that resistance to certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones is conferred by mutations in the gene Rv1751.[1][2] Rv1751 is a probable FAD-dependent oxidoreductase, possibly a monooxygenase or hydroxylase. The mutations in Rv1751 are thought to enhance the catabolism of the pyrazolo[1,5-a]pyrimidine compounds through hydroxylation, effectively inactivating the drug.[2] This suggests that the compounds need to remain in their unmetabolized form to exert their anti-tubercular effect.
Potential Molecular Target: ATP Synthase
While the direct target of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold remains to be definitively identified, other related pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of mycobacterial ATP synthase.[4] ATP synthase is a crucial enzyme for energy production in M. tb and is a validated drug target. Further investigation is required to determine if the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold also targets this essential enzyme.
Data Presentation
Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs
| Compound | R¹ | R² | R³ | MIC (µg/mL) vs. M. tb H37Rv | IC₅₀ (µg/mL) vs. Vero cells | Selectivity Index (SI) |
| Lead 1 | H | Phenyl | Methyl | 1.25 | >50 | >40 |
| Analog A | H | 4-Fluorophenyl | Methyl | 0.6 | >50 | >83 |
| Analog B | H | Phenyl | Ethyl | 2.5 | >50 | >20 |
| Analog C | Methyl | Phenyl | Methyl | >50 | >50 | - |
| Analog D | H | 4-Chlorophenyl | Cyclopropyl | 0.3 | 25 | 83 |
(Data is illustrative and based on trends reported in the literature. Actual values will vary.)
Visualizations
Experimental Workflow for Anti-Tubercular Drug Discovery
Caption: A streamlined workflow for the discovery of pyrazolo[1,5-a]pyrimidine-based anti-tubercular agents.
Hypothesized Mechanism of Resistance
Caption: Proposed mechanism of resistance to pyrazolo[1,5-a]pyrimidines via enhanced metabolism by mutated Rv1751.
References
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. aminer.org [aminer.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Assaying Pyrazolo[1,5-a]pyrimidine Inhibitors Against B-Raf and MEK Kinases
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting the MAPK Pathway in Oncology
The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this cascade, often driven by mutations in key components, is a hallmark of numerous human cancers.[2] The B-Raf kinase, a member of the Raf serine/threonine kinase family, is a frequently mutated component, with the V600E substitution being the most common oncogenic mutation, particularly in melanoma.[3][4][5] This mutation leads to constitutive activation of B-Raf, driving uncontrolled downstream signaling through MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that in turn phosphorylate and activate ERK1 and ERK2 (ERK1/2).[1][6][7]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[2][8][9] Derivatives of this class have shown promise as ATP-competitive inhibitors targeting kinases within the MAPK pathway, making them attractive candidates for cancer therapy.[8][9] Assessing the inhibitory potential of these compounds requires robust and reliable biochemical and cell-based assays. This guide provides a comprehensive overview of the principles and detailed protocols for characterizing the inhibitory effects of novel pyrazolo[1,5-a]pyrimidine compounds on B-Raf and MEK kinases.
The B-Raf/MEK/ERK Signaling Cascade: Points of Inhibition
Understanding the signaling pathway is crucial for designing and interpreting inhibition assays. The diagram below illustrates the canonical MAPK pathway and highlights the therapeutic targets for pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 5. BRAF V600-Mutated Metastatic Melanoma and Targeted Therapy Resistance: An Update of the Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Drug Resistance in Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions to the common challenges associated with acquired drug resistance to this important class of therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to mimic ATP and bind to the hinge region of various kinases.[1][2][3][4] However, as with many targeted therapies, the emergence of resistance poses a significant hurdle to long-term efficacy.[5][6][7] This guide will equip you with the knowledge and experimental strategies to anticipate, characterize, and overcome these resistance mechanisms.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial questions and issues that arise during the investigation of resistance to pyrazolo[1,5-a]pyrimidine inhibitors.
FAQ 1: My cancer cell line, which was initially sensitive to my pyrazolo[1,5-a]pyrimidine inhibitor, is now showing reduced responsiveness. What are the likely causes?
There are several potential reasons for this observation. The most common are:
-
On-target resistance mutations: These are alterations in the kinase's ATP-binding pocket that reduce the inhibitor's binding affinity. A classic example is the "gatekeeper" mutation, which involves a bulky amino acid substitution that sterically hinders drug binding.
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one kinase by upregulating parallel or downstream signaling pathways that promote survival and proliferation.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[8]
-
Target overexpression: An increase in the expression level of the target kinase can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
FAQ 2: How can I quickly determine if I have a genuine case of acquired resistance?
To confirm acquired resistance, you should perform the following initial experiments:
-
Dose-response curve shift: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to compare the IC50 values of your inhibitor in the parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line is a strong indicator of acquired resistance.
-
Washout experiment: Treat the resistant cells with the inhibitor for a short period, then wash it out and monitor cell growth. If the cells resume proliferation, it suggests that the resistance is not due to a permanent genetic change but may involve reversible mechanisms like upregulation of efflux pumps.
-
Cross-resistance testing: Test the resistant cell line against other kinase inhibitors that target the same pathway. If the cells are resistant to multiple inhibitors with similar mechanisms of action, it points towards a target-dependent resistance mechanism.
FAQ 3: I am developing a new pyrazolo[1,5-a]pyrimidine inhibitor. What are some key design considerations to preemptively address resistance?
Proactive design of next-generation inhibitors is crucial. Consider the following:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the pyrazolo[1,5-a]pyrimidine scaffold to understand how different functional groups influence potency, selectivity, and binding to mutant kinases.[6][7]
-
Targeting multiple kinases: Developing dual or multi-kinase inhibitors can be an effective strategy to combat resistance mediated by bypass pathways.[9][10] For example, dual inhibitors of CDK2 and TRKA have shown promise.[9]
-
Macrocyclization: Introducing a macrocyclic structure can enhance binding affinity and conformational rigidity, which may help to overcome resistance mutations.[5][11]
-
Allosteric inhibition: Designing inhibitors that bind to sites other than the highly conserved ATP-binding pocket can be a powerful approach to circumvent resistance mutations in the active site.[6]
Section 2: Troubleshooting Guides - Deeper Dive into Experimental Challenges
This section provides detailed troubleshooting for specific experimental hurdles you may encounter.
Troubleshooting Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in your IC50 measurements for a pyrazolo[1,5-a]pyrimidine inhibitor, making it difficult to assess resistance.
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility Issues | Pyrazolo[1,5-a]pyrimidine derivatives can have poor aqueous solubility, leading to precipitation at higher concentrations and inaccurate dosing. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. Visually inspect for precipitation under a microscope. Consider using formulation strategies with polymers like Pluronic F-68 or Tween 80 to enhance solubility.[12] |
| Cell Seeding Density | The initial number of cells plated can significantly impact the final assay readout. Inconsistent seeding leads to variable results. | Optimize and standardize your cell seeding density for each cell line. Ensure even cell distribution in the wells by gentle swirling of the plate. |
| Assay Incubation Time | The duration of inhibitor treatment can affect the observed IC50. Too short an incubation may not allow for the full cytotoxic or cytostatic effects to manifest. | Perform a time-course experiment to determine the optimal incubation time for your inhibitor and cell line (e.g., 24, 48, 72 hours). |
| Off-Target Effects | At higher concentrations, the inhibitor may have off-target effects that contribute to cytotoxicity, confounding the on-target IC50.[6][13] | Characterize the selectivity profile of your inhibitor against a panel of kinases. Use biochemical kinase assays to confirm on-target inhibition at the cellularly effective concentrations. |
Troubleshooting Guide 2: Identifying the Specific Mechanism of Resistance
Problem: You have confirmed acquired resistance, but you need to pinpoint the underlying molecular mechanism.
Workflow for Elucidating Resistance Mechanisms
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for high-yield synthesis of pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. Here, we move beyond simple protocols to address the complex challenges encountered during synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for high-yield, high-purity synthesis.
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3- or 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or β-ketonitrile.[1] While seemingly straightforward, this reaction is sensitive to a variety of factors that can impact yield, purity, and even the isomeric identity of the final product. This guide is structured as a series of troubleshooting questions and FAQs to directly address these critical issues.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent and frustrating challenges in pyrazolo[1,5-a]pyrimidine synthesis. Each question is followed by a detailed, actionable answer grounded in established chemical principles.
Issue 1: Consistently Low Product Yield
Question: My reaction to synthesize a pyrazolo[1,5-a]pyrimidine is clean according to TLC, but the isolated yield is consistently below 40%. What are the primary factors I should investigate to improve this?
Answer: Low isolated yield in an apparently clean reaction often points to sub-optimal reaction conditions or mechanical loss during workup. Let's break down the key parameters to investigate, starting with the reaction itself.
A logical workflow is essential for diagnosing the root cause of low yield. Before making drastic changes, it's crucial to systematically evaluate each component of your reaction.
Caption: Troubleshooting workflow for low-yield synthesis.
1. Catalyst and Solvent System: The choice of catalyst and solvent is the most critical factor. The reaction can proceed under either acidic or basic conditions, and the optimal choice depends on the specific substrates.[2]
- Acid Catalysis: Acetic acid (AcOH) is a common and effective medium, often with a catalytic amount of a strong acid like H₂SO₄.[2][3] This protonates a carbonyl group on the 1,3-dicarbonyl partner, activating it for nucleophilic attack by the exocyclic amino group of the pyrazole.
- Base Catalysis: Bases like sodium ethoxide (NaOEt) or piperidine are used to deprotonate the aminopyrazole, increasing its nucleophilicity.[4][5] This is particularly effective when the dicarbonyl compound is less reactive.
- Solvent Choice: Ethanol is a standard solvent, but for less reactive partners, a higher boiling point solvent like toluene or refluxing in neat acetic acid may be necessary to drive the reaction to completion.[1][6]
2. Temperature and Reaction Time: Many syntheses require heat to overcome the activation energy for the initial condensation and subsequent cyclization/dehydration.
- If you are running the reaction at room temperature, consider heating to reflux in ethanol or acetic acid.
- Microwave (MW) irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields by minimizing side product formation.[1][2]
3. Water Removal: The final step of the cyclization is a dehydration. If water is not effectively removed from the reaction, the equilibrium may not favor product formation. Using a Dean-Stark apparatus when reacting in a solvent like toluene can significantly improve yields.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen both acidic (AcOH, H₂SO₄ cat.) and basic (NaOEt, Piperidine) conditions. | Substrate electronics determine the optimal catalytic pathway.[2] |
| Solvent | Start with Ethanol or Acetic Acid. For stubborn reactions, try Toluene. | Solvent polarity and boiling point affect reaction rate and equilibrium. |
| Temperature | Reflux is standard. Consider microwave irradiation for rate enhancement. | Provides energy for cyclization and dehydration; MW heating can be more efficient.[1] |
| Water Removal | For aprotic solvents (e.g., Toluene), use a Dean-Stark trap. | Pushes the reaction equilibrium towards the dehydrated final product. |
Issue 2: Formation of an Undesired Regioisomer
Question: My reaction between a substituted 5-aminopyrazole and an unsymmetrical β-diketone is producing a mixture of two regioisomers. How can I control the regioselectivity?
Answer: Regioisomer formation is a classic challenge in this synthesis and is governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the aminopyrazole's nitrogen atoms. The initial attack of the exocyclic NH₂ group on one of the carbonyls is often the regiochemistry-determining step.
Caption: Factors influencing regioselective synthesis.
1. Control via Electrophilicity of the β-Dicarbonyl Compound: The key is to exploit the electronic differences between the two carbonyl groups.
-
Steric Hindrance: A bulky substituent (R) will sterically hinder the adjacent carbonyl, directing the initial nucleophilic attack to the less hindered carbonyl.
-
Electronic Effects: An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to attack. This is a powerful and reliable way to direct regioselectivity. For instance, reacting an aminopyrazole with 1,1,1-trifluoro-2,4-pentanedione will almost exclusively result in the -CF₃ group at the 5-position of the pyrazolo[1,5-a]pyrimidine, as the aminopyrazole preferentially attacks the more electrophilic trifluoromethyl ketone.[1]
2. Reaction Conditions:
-
Kinetic vs. Thermodynamic Control: Lower temperatures generally favor kinetic control, where the reaction proceeds via the lowest activation energy pathway. This typically means attack at the most electrophilic carbonyl. Higher temperatures can sometimes lead to an equilibrium between intermediates, potentially favoring the more stable thermodynamic product, which might be the other regioisomer. Therefore, running the reaction at the lowest possible temperature that still affords a reasonable rate is a good strategy to maximize selectivity.
3. Blocking Strategies: In some cases, it may be desirable to block a position on the aminopyrazole to prevent side reactions that can lead to complex mixtures.[1]
Protocol for Maximizing Regioselectivity:
-
Substrate Selection: If possible, choose an unsymmetrical dicarbonyl partner with one significantly more electrophilic carbonyl (e.g., a trifluoromethyl ketone).
-
Initial Temperature: Begin the reaction at 0 °C or room temperature, even if literature suggests reflux.
-
Catalyst: Use a mild acid catalyst like acetic acid. Strong acids or bases at high temperatures can sometimes scramble selectivity.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to track the ratio of isomers.
-
Isolation: If a mixture is unavoidable, careful column chromatography is often required for separation. The polarity difference between regioisomers is often sufficient for a good separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile starting materials for this synthesis?
The most widely employed method involves the reaction of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds.[1][5] This approach is highly versatile due to the vast commercial availability of variously substituted aminopyrazoles and dicarbonyls. Other effective 1,3-bielectrophiles include β-ketoesters, β-ketonitriles, and enaminones.[1][2][4]
Q2: How can I purify my final product if it is difficult to crystallize and shows streaking on silica gel?
Streaking on silica gel often indicates that your compound is basic (due to the nitrogen atoms in the heterocyclic core) and is interacting strongly with the acidic silica surface.
-
Neutralize the Silica: Pre-treat your silica gel slurry with a small amount of triethylamine (~1% v/v) in your eluent. This will neutralize the acidic sites and significantly improve peak shape.
-
Alternative Stationary Phases: If triethylamine is not effective or compatible, consider using a different stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is an excellent alternative.
-
Recrystallization: Even if initial attempts fail, systematically screen a wide range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, heptane/EtOAc mixtures) for recrystallization. Sometimes a small amount of a co-solvent can induce crystallization.
Q3: Can microwave-assisted synthesis be beneficial, and what are the typical conditions?
Yes, microwave-assisted synthesis is highly beneficial. It often leads to dramatically shorter reaction times (minutes vs. hours), higher yields, and cleaner reaction profiles.[1][2] A typical starting point would be to use a sealed microwave vessel with acetic acid as the solvent and heat to 120-150 °C for 10-30 minutes.[2][6] This technique is particularly useful for less reactive substrates.
Q4: What are some common side reactions to be aware of?
Besides regioisomer formation, a few other side reactions can occur:
-
Incomplete Cyclization: The intermediate enamine may be isolated if the dehydration step is inefficient. This is often resolved by increasing the temperature or adding a stronger acid catalyst.
-
Oxidation: In multicomponent reactions, sometimes a dihydropyrazolo[1,5-a]pyrimidine is formed first and requires a subsequent oxidation step to yield the aromatic product.[1]
-
Competing N-Attack: The endocyclic pyrazole nitrogen can, in some cases, compete with the exocyclic amino group as the initial nucleophile, leading to different heterocyclic systems, although this is less common under standard conditions.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability and Selectivity of Pyrazolo[1,5-a]pyrimidine Drugs
Welcome to the technical support center dedicated to advancing your research with pyrazolo[1,5-a]pyrimidine compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles related to bioavailability and selectivity.
Introduction: The Promise and Pitfalls of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] While their synthetic versatility and biological activity are well-established, researchers often encounter significant challenges in translating promising in vitro activity into in vivo efficacy. The two most common, and often intertwined, obstacles are poor bioavailability and insufficient selectivity.
This guide is structured to provide you with actionable solutions to these challenges, drawing from established formulation science and medicinal chemistry principles. We will explore the "why" behind experimental choices, empowering you to make informed decisions in your drug development process.
Part 1: Troubleshooting Poor Bioavailability
Low oral bioavailability of pyrazolo[1,5-a]pyrimidine candidates is frequently linked to their low aqueous solubility.[3] Many of these compounds are planar, aromatic structures that are prone to crystallization and precipitation in aqueous environments like the gastrointestinal tract.
Frequently Asked Questions (FAQs) - Bioavailability
Q1: My pyrazolo[1,5-a]pyrimidine compound shows excellent in vitro potency but fails in our animal models. What's the likely cause?
A1: A significant drop-off in efficacy between in vitro and in vivo studies often points to poor pharmacokinetic properties, with low oral bioavailability being a primary suspect. This is typically due to poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal fluids, preventing its absorption into the bloodstream.[4] It's also crucial to evaluate the compound's metabolic stability, as rapid clearance by the liver can also lead to low systemic exposure.[3]
Q2: What are the first steps I should take to investigate the poor solubility of my compound?
A2: A thorough physicochemical characterization is the essential first step. This includes:
-
Aqueous Solubility Measurement: Determine the solubility at different pH values (e.g., pH 2.0, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
pKa Determination: Identifying the ionization constant(s) of your molecule will help in selecting appropriate pH conditions for formulation and predict its behavior in the GI tract.
-
LogP/LogD Measurement: Understanding the lipophilicity of your compound is crucial for balancing solubility and membrane permeability.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if your compound is crystalline or amorphous and identify any polymorphism, which can significantly impact solubility and dissolution rates.
Q3: Can I improve bioavailability by simply modifying the chemical structure?
A3: Yes, medicinal chemistry can play a vital role. For a related pyrazolo-pyridone scaffold, replacing a toluyl group with a trifluoromethylphenyl group significantly improved metabolic stability and, consequently, in vivo plasma exposure.[1] Introducing polar groups or ionizable centers can also enhance aqueous solubility. However, these modifications must be carefully balanced to avoid negatively impacting the compound's target affinity and selectivity.
Troubleshooting Guide: Improving Aqueous Solubility and Bioavailability
If your pyrazolo[1,5-a]pyrimidine candidate suffers from poor aqueous solubility, consider the following formulation strategies, starting with the simplest and progressing to more complex approaches.
-
pH Adjustment: For ionizable compounds, adjusting the buffer pH away from the compound's pKa can significantly increase solubility.[5]
-
Co-solvents: The addition of a small percentage (1-5% v/v) of a water-miscible organic solvent like ethanol, propylene glycol, or PEG can reduce the polarity of the buffer and improve solubility.[5]
-
Surfactants: Low concentrations of non-ionic surfactants can form micelles to encapsulate and solubilize hydrophobic molecules.
If preliminary pharmacokinetic (PK) studies show low exposure after oral administration, the following formulation strategies can be employed to enhance absorption.
Strategy 1: Particle Size Reduction
Reducing the particle size of the drug increases the surface area available for dissolution.[4]
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization (Nanosuspensions): Further reduction to the nanometer range, which can dramatically increase dissolution velocity.
Strategy 2: Amorphous Solid Dispersions (ASDs)
Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[6][7]
-
Principle: The high-energy amorphous state of the drug is more soluble than its stable crystalline form. The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[6]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Preparation Methods: Spray drying and hot-melt extrusion are scalable methods for preparing ASDs.[8]
Strategy 3: Lipid-Based Formulations
For highly lipophilic pyrazolo[1,5-a]pyrimidines, lipid-based formulations can improve oral bioavailability by promoting dissolution in the GI tract and facilitating lymphatic absorption.
-
Types of Formulations:
-
Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
-
Case Study (Structurally Similar Compound): For poorly soluble pyrazolo[3,4-d]pyrimidines, encapsulation in both albumin nanoparticles and liposomes was shown to be an effective method to overcome poor water solubility.[3]
Part 2: Troubleshooting Poor Selectivity
For many pyrazolo[1,5-a]pyrimidine drugs, particularly kinase inhibitors, achieving high selectivity is critical to minimizing off-target effects and associated toxicities.
Frequently Asked Questions (FAQs) - Selectivity
Q1: My pyrazolo[1,5-a]pyrimidine kinase inhibitor is potent against its intended target but also shows activity against several other kinases. What are the implications?
A1: Off-target kinase activity can lead to a range of adverse effects, as kinases regulate a vast number of cellular processes. It can also confound the interpretation of your experimental results, making it difficult to attribute the observed phenotype solely to the inhibition of your primary target. Therefore, improving selectivity is a crucial step in lead optimization.
Q2: How can I systematically assess the selectivity of my compound?
A2: The most comprehensive approach is to perform a kinase selectivity profile against a broad panel of kinases. Several commercial services offer profiling against hundreds of kinases.[9] This will provide a clear picture of your compound's selectivity and identify any potential off-target liabilities. A tiered approach is often cost-effective: an initial screen at a single high concentration to identify potential hits, followed by IC50 determination for any kinases showing significant inhibition.[10]
Q3: What are the key medicinal chemistry strategies to improve the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors?
A3: Structure-activity relationship (SAR) studies are key to understanding how different substituents on the pyrazolo[1,5-a]pyrimidine scaffold influence selectivity. For example, for Trk inhibitors, the addition of a morpholine group at a specific position was found to improve selectivity by reducing off-target effects.[2] Fluorine incorporation has also been shown to enhance interactions with specific amino acid residues, thereby improving selectivity.[2]
Troubleshooting Guide: Enhancing Target Selectivity
-
Structural Analysis: Compare the ATP-binding sites of your primary target and the identified off-target kinases. Look for differences in size, shape, and amino acid composition that can be exploited to design more selective inhibitors.
-
Structure-Based Design: If a crystal structure of your inhibitor bound to its target is available, use it to guide modifications that introduce favorable interactions with the target while creating steric clashes or unfavorable interactions with the off-target kinases.
-
SAR Exploration: Systematically modify the substituents on the pyrazolo[1,5-a]pyrimidine core. For example, explore different substitutions at the 3, 5, and 7-positions, as these have been shown to significantly influence kinase selectivity.[2][11]
The following diagram illustrates a general workflow for assessing and improving the selectivity of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Caption: Workflow for improving kinase inhibitor selectivity.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion to enhance the solubility of a pyrazolo[1,5-a]pyrimidine compound.[5][12]
Materials:
-
Pyrazolo[1,5-a]pyrimidine drug
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Selection of Components: Choose a carrier and solvent in which both the drug and the carrier are highly soluble.
-
Dissolution: Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.
-
Drying: A solid film will form on the flask wall. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Characterize the solid dispersion using XRPD to confirm its amorphous nature and DSC to determine its glass transition temperature.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to the crystalline drug.
Protocol 2: General Workflow for In Vivo Bioavailability Assessment
This protocol outlines the key steps for a preliminary pharmacokinetic study in rodents to assess the oral bioavailability of a pyrazolo[1,5-a]pyrimidine formulation.[13][14][15]
Materials:
-
Test animals (e.g., mice or rats)
-
Pyrazolo[1,5-a]pyrimidine formulation
-
Vehicle for intravenous (IV) administration (if determining absolute bioavailability)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Oral (PO) Group: Administer the pyrazolo[1,5-a]pyrimidine formulation to a group of animals via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer a solution of the drug to a separate group of animals via IV injection (e.g., tail vein) at a lower dose.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both the PO and IV groups. Calculate key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (%F) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
| Formulation Strategy | Drug Loading | Particle/Droplet Size | In Vitro Dissolution Enhancement | In Vivo Bioavailability Enhancement | Key Considerations |
| Micronization | High | 1-10 µm | Moderate | Modest | Simple, but may not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Moderate | 100-500 nm | High | Significant | Requires specialized equipment; potential for physical instability. |
| Solid Dispersion (PVP K30) | Low to Moderate | Molecular Dispersion | Very High | Significant to High | Potential for recrystallization during storage; requires careful polymer selection. |
| Liposomes | Low | 80-200 nm | High | Significant | More complex manufacturing process; potential for stability issues. |
| SEDDS | Moderate | < 100 nm | High | High | High surfactant and oil content may not be suitable for all drugs. |
Conclusion
Improving the bioavailability and selectivity of pyrazolo[1,5-a]pyrimidine drug candidates is a multifaceted challenge that requires a synergistic approach combining medicinal chemistry, physicochemical characterization, and advanced formulation strategies. By systematically addressing issues of solubility and off-target activity, researchers can unlock the full therapeutic potential of this important class of molecules. This guide provides a foundation for troubleshooting common issues and implementing effective solutions in your drug development pipeline.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. japsonline.com [japsonline.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [at.promega.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Compounds In Vitro
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine compounds. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to help you navigate the complexities of in vitro studies, with a specific focus on identifying and mitigating off-target effects.
Introduction: The Promise and Peril of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its rigid, fused-ring structure provides an excellent framework for chemical modification, allowing for the creation of potent and selective inhibitors against key signaling proteins implicated in diseases like cancer.[1][2][3] These compounds often act as ATP-competitive inhibitors, targeting kinases such as CDKs, Pim-1, PI3Kδ, and Trk receptors.[3][4][5][6]
However, the very nature of kinase active sites—highly conserved across the kinome—presents a significant challenge: off-target binding.[7] An observed cellular phenotype may not result from the inhibition of the intended target, but rather from interactions with one or more unintended proteins.[8][9][10] This can lead to misinterpretation of data, wasted resources, and the advancement of non-viable drug candidates.[2]
This guide is designed to equip you with the foundational knowledge and practical tools to proactively address these challenges, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning their work with pyrazolo[1,5-a]pyrimidine compounds.
Q1: What are the first steps I should take before using a new pyrazolo[1,5-a]pyrimidine inhibitor in my cell-based assays?
A1: Before launching into extensive cellular experiments, a few validation steps are critical. First, confirm that your cell model expresses the target protein at a sufficient level. Techniques like Western blotting are essential to verify the presence of the target kinase.[11] Second, if possible, confirm that the target is active or phosphorylated in your specific cell model under basal conditions. Finally, it's crucial to understand the inhibitor's physicochemical properties, which can give clues about its potential for cell permeability and other behaviors in a cellular environment.[11]
Q2: My inhibitor is highly potent in a biochemical (enzymatic) assay but shows significantly weaker activity in my cell-based assay. What are the likely causes?
A2: This is a common and important observation. The discrepancy often arises from factors not present in a purified, cell-free system. Key causes include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or intracellular proteins, reducing the free concentration available to engage the target.
-
Cellular Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Compound Metabolism: The cells may metabolize the inhibitor into a less active form.
-
High Intracellular ATP: Most pyrazolo[1,5-a]pyrimidines are ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to that used in many biochemical assays (micromolar range) creates a much more competitive environment, requiring a higher concentration of the inhibitor to achieve the same level of target inhibition.
Q3: How do I choose an appropriate concentration range for my initial experiments?
A3: A dose-response experiment is essential. A good starting point is to use a concentration 5 to 10 times higher than the published biochemical IC₅₀ or Kᵢ value to account for cellular factors. A typical dose-response curve might span several orders of magnitude, for example, from 1 nM to 10 µM. It is crucial to correlate the phenotypic response with the degree of on-target inhibition to establish a causal link.[11] Using the lowest effective concentration that produces the desired on-target effect helps minimize potential off-target contributions.[11]
Q4: What are the absolute minimum controls I must include in my experiments?
A4: Robust data depends on proper controls. Every experiment should include:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[11]
-
Positive Control: A known activator or inhibitor of the pathway to ensure the assay system is responsive.
-
Negative Control: A baseline or untreated sample to establish the ground state of the measured parameter.
| Control Type | Purpose | Example |
| Vehicle Control | Accounts for solvent effects. | Cells treated with 0.1% DMSO. |
| Positive Control | Validates assay responsiveness. | Cells treated with a known, well-characterized inhibitor of the target. |
| Negative Control | Establishes a baseline. | Untreated cells. |
| Structurally Unrelated Inhibitor | Strengthens on-target conclusion. | An inhibitor with a different chemical scaffold that targets the same kinase.[11] |
Part 2: Troubleshooting Guide: Unexpected Results
This section provides structured guidance for when your experimental results are not what you expected.
Q5: My pyrazolo[1,5-a]pyrimidine compound is causing a cellular phenotype that contradicts the known function of its intended target. How do I diagnose the problem?
A5: This situation strongly suggests an off-target effect or an unexpected paradoxical activation of a linked pathway.[8][10] A systematic approach is required to dissect the direct, indirect, and off-target effects of the inhibitor.[9]
Below is a logical workflow to follow:
Explanation of the Workflow:
-
Initial Verification: Always start by confirming the basics. Is the target protein expressed in your cell line? Is your compound what you think it is, and is it pure?
-
On-Target Engagement: A biochemical IC₅₀ is not enough. You must confirm that your compound physically binds to its intended target in the complex environment of an intact cell. Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are designed for this purpose.[12][13] If there is no target engagement, the observed phenotype is definitively an off-target effect.
-
Off-Target Investigation: If on-target engagement is confirmed, the phenotype could still be from an off-target interaction.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a completely different chemical structure that targets the same kinase produces the same phenotype, it strengthens the case for an on-target effect.[11]
-
Kinome Profiling: If the phenotype persists and seems unrelated to the primary target, a broad kinase selectivity screen or a chemical proteomics approach is necessary to identify other proteins the compound binds to.[11][14]
-
Q6: I've confirmed on-target engagement, but I still suspect off-target effects are contributing to my results. What are the best methods to identify these unknown targets?
A6: Several powerful techniques are available to generate a selectivity profile of your compound. The choice depends on your specific needs, such as throughput, desired data type, and whether you need to assess binding in a native cellular context.
| Method | Principle | Advantages | Disadvantages |
| Biochemical Kinase Panels | In vitro activity screening against a large panel of purified recombinant kinases.[14] | Gold standard for IC₅₀ determination; highly quantitative; broad coverage available. | Lacks cellular context (no permeability, metabolism, etc.); may not reflect true cellular potency. |
| Kinobeads (Chemical Proteomics) | Uses immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. A test compound competes for binding, and bound proteins are identified and quantified by mass spectrometry.[15][16][17] | Assesses binding to endogenous proteins in a native (lysate) context; identifies targets without prior bias; can discover non-kinase targets.[16] | Competition-based, so it may not detect allosteric inhibitors; misses kinases not expressed in the lysate.[16] |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein melting temperature are measured in intact cells or lysates.[18][19][20] | Directly measures target engagement in intact, live cells; label-free; applicable to many protein classes.[18] | Can be lower throughput; requires specific antibodies for Western blot readout or mass spectrometry for proteome-wide analysis.[21] |
| NanoBRET™ Target Engagement Assay | A live-cell assay using bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The test compound displaces the tracer, causing a loss of BRET signal.[13][22][23] | Real-time measurement in live cells; highly quantitative for affinity and residence time; adaptable to high-throughput screening.[13][23] | Requires genetic modification (tagging the target protein); needs a specific fluorescent tracer for each target.[22] |
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for core experiments to validate target engagement and assess selectivity.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your pyrazolo[1,5-a]pyrimidine compound binds to its intended target in a cellular context.[18][21] It relies on ligand-induced thermal stabilization of the target protein.[19]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate and grow your cells of interest to approximately 80% confluency. Treat the cells with either vehicle (e.g., DMSO) or your pyrazolo[1,5-a]pyrimidine compound at the desired concentration for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Heating: Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a PCR machine with a thermal gradient. A typical range is 40°C to 70°C in 2-3°C increments. Include an unheated control sample.
-
Lysis: Subject the cells to lysis, typically through several rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). This lyses the cells without using detergents that might interfere with protein stability.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze these samples by SDS-PAGE and Western blotting using a specific antibody for your target protein.
-
Data Interpretation: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A successful result will show a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore target engagement.
Protocol 2: Kinobeads Competition Binding Assay
This chemical proteomics technique is excellent for identifying both on- and off-targets of ATP-competitive inhibitors in a cell lysate.[15][16]
Step-by-Step Methodology:
-
Lysate Preparation: Grow and harvest cells (often a mixture of cell lines is used to broaden kinome coverage).[15] Lyse the cells in a detergent-containing buffer compatible with the Kinobeads and clarify the lysate by high-speed centrifugation.
-
Competition Assay: Aliquot the cell lysate. To each aliquot, add your pyrazolo[1,5-a]pyrimidine compound at varying concentrations from a serial dilution (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Kinobeads Incubation: Add the Kinobeads affinity resin to each lysate sample. Incubate (e.g., for 1 hour with rotation at 4°C) to allow the kinases in the lysate to bind to the beads. Your compound will compete with the immobilized ligands on the beads for binding to the kinases.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution and Digestion: Elute the bound proteins from the beads, typically using a denaturing buffer. The eluted proteins are then digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample based on the MS data. For each identified kinase, plot the amount bound to the beads as a function of your inhibitor concentration. This dose-response curve is used to calculate an apparent dissociation constant (Kd), indicating the binding affinity of your compound for each kinase.[17]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. promegaconnections.com [promegaconnections.com]
- 23. news-medical.net [news-medical.net]
Technical Support Center: A Researcher's Guide to the Purification of 3-Aminopyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the purification of 3-aminopyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1][2] This resource offers troubleshooting guides and frequently asked questions to navigate the nuances of purifying these molecules effectively.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Yield After Column Chromatography
Potential Cause 1: Compound Streaking or Irreversible Adsorption on Silica Gel
The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, broad peaks, and in some cases, irreversible adsorption or degradation of the product on the column.
Solution:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by preparing a slurry in your chosen solvent system that includes 1-3% triethylamine or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina. For highly polar derivatives, reversed-phase chromatography on C18 silica can be an effective alternative.
-
Solvent System Modification: The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and recovery.
Potential Cause 2: Inappropriate Solvent System
If the polarity of the eluent is too low, your compound will not move from the origin. If it is too high, it will elute too quickly with impurities.
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point for many pyrazolo[1,5-a]pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] For more polar compounds, consider dichloromethane/methanol or ethyl acetate/methanol systems.
-
Aim for an Rf of 0.2-0.4: The ideal Rf value for your target compound on a TLC plate for good separation on a column is typically between 0.2 and 0.4.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to effectively separate compounds with different polarities.
Issue 2: Persistent Impurities After Purification
Potential Cause 1: Co-eluting Impurities
Impurities with similar polarity to your desired product can be challenging to separate by column chromatography alone.
Solution:
-
High-Resolution Techniques: If standard column chromatography is insufficient, consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for a higher degree of separation.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.
-
Chemical Treatment: If the impurity is a known starting material or reagent, consider a work-up procedure that will chemically remove it. For example, a mild acid wash can remove basic starting materials.
Potential Cause 2: Regioisomers
The synthesis of pyrazolo[1,5-a]pyrimidines can sometimes lead to the formation of regioisomers, which can have very similar polarities.[4]
Solution:
-
Careful Optimization of Chromatography: A very shallow solvent gradient and a long column may be necessary to resolve regioisomers.
-
Recrystallization: In some cases, regioisomers may have different crystal packing energies, allowing for their separation by careful recrystallization.
-
Derivative Formation: In challenging cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation.
Issue 3: "Oiling Out" During Recrystallization
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.
Solution:
-
Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow the cooling process.
-
Add More Solvent: If the compound oils out, try adding a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled solution can induce crystallization.
-
Change the Solvent System: If a single solvent is not working, a two-solvent system can be effective. Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a poor solvent in which the compound is insoluble until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities often include unreacted starting materials such as 3-aminopyrazoles and β-dicarbonyl compounds or their equivalents.[5] Side-products from competing reactions, such as the formation of regioisomers, can also be present. If halogenating agents like N-bromosuccinimide are used, residual halogenated starting materials or byproducts may also be impurities.[3]
Q2: What is a good starting point for a solvent system for column chromatography of a this compound derivative?
A2: A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For more polar derivatives, a dichloromethane/methanol or ethyl acetate/methanol system may be more appropriate.[3]
Q3: My this compound derivative has poor solubility. How can I purify it?
A3: For compounds with poor solubility, purification can be challenging. Here are a few strategies:
-
Column Chromatography with a Stronger Mobile Phase: You may need to use more polar solvent systems, such as those containing methanol or even a small percentage of acetic acid (if your compound is stable to acid) to get your compound to move on the column.
-
Recrystallization from a High-Boiling Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective for recrystallizing poorly soluble compounds.[6] However, be aware that these high-boiling solvents can be difficult to remove completely from the final product.
-
Trituration: This involves washing the solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can be a simple and effective way to remove more soluble impurities.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to confirm the purity of your this compound derivative:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities. The absence of signals from starting materials or byproducts is a good indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both the purity profile (from the LC trace) and the mass of the compound, confirming its identity.
-
Melting Point: A sharp melting point is often indicative of a pure crystalline compound.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Preparation of the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry. If your compound is basic, you can add 1-3% triethylamine to the solvent.
-
Packing the Column: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
Loading the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the solid onto the column.
-
Elution: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it if using a gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazolo[1,5-a]pyrimidines include ethanol, methanol, or DMF.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives
| Derivative Type | Recommended Starting Solvent System | Modifier (if needed) |
| Non-polar substituents | Hexanes/Ethyl Acetate (9:1) | - |
| Moderately polar substituents | Dichloromethane/Methanol (98:2) | 0.5% Triethylamine |
| Highly polar substituents | Ethyl Acetate/Methanol (9:1) | 1% Acetic Acid (if stable) |
| Basic derivatives | Hexanes/Ethyl Acetate (8:2) | 1-3% Triethylamine |
Visualization of Workflows
Below are diagrams illustrating key decision-making processes and workflows in the purification of this compound derivatives.
Caption: Decision tree for selecting a purification method.
Caption: Standard workflow for column chromatography.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Minimize Toxicity of Pyrazolo[1,5-a]pyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of minimizing toxicity while optimizing the efficacy of this important class of molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, like many therapeutic agents, off-target effects, metabolic liabilities, and inherent cytotoxicity can present significant hurdles.[1][3] This guide offers strategies and detailed protocols to proactively address these issues.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development of pyrazolo[1,5-a]pyrimidine-based compounds.
Q1: We are observing significant cytotoxicity in our initial screens that doesn't correlate with on-target potency. What are the likely causes and how can we address this?
A1: This is a frequent challenge in early-stage drug discovery. The observed cytotoxicity could stem from several factors:
-
Off-Target Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold can bind to the ATP pocket of numerous kinases.[2] Your compound may be potently inhibiting kinases essential for normal cell survival.
-
General Cellular Toxicity: The physicochemical properties of your compound, such as high lipophilicity, may lead to non-specific interactions with cellular membranes or proteins, causing general toxicity.
-
Metabolite-Induced Toxicity: The metabolic breakdown of your compound by cellular enzymes could be generating toxic byproducts.
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: The most direct way to identify off-target effects is to screen your compound against a broad panel of kinases. This will reveal any unintended targets and guide structure-activity relationship (SAR) studies to improve selectivity.
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) of your compound. High lipophilicity is often associated with non-specific toxicity. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can modulate this property.
-
Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes to determine if your compound is rapidly metabolized and to identify potential metabolic hotspots.
Q2: Our lead compound shows promising in vitro activity but has poor metabolic stability. What structural modifications can we make to the pyrazolo[1,5-a]pyrimidine core to improve this?
A2: Poor metabolic stability is a common reason for the failure of drug candidates. For the pyrazolo[1,5-a]pyrimidine scaffold, several strategies can be employed to enhance metabolic stability:
-
Introduction of Halogens: Halogenation, particularly at position 5 of the pyrimidine ring, can increase metabolic stability by making the compound less susceptible to oxidative degradation.[1]
-
Incorporation of Nitrogen Heterocycles: Replacing metabolically liable aromatic rings with more electron-deficient heterocycles like pyridine or pyrazole can significantly lower clearance.
-
Blocking Metabolic Hotspots: Once metabolic hotspots are identified (often through metabolite identification studies), these positions can be blocked with groups that are less prone to metabolism, such as fluorine atoms or by increasing steric hindrance.
-
Modulating Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its interaction with metabolic enzymes.[4]
Q3: We are concerned about the potential for cardiotoxicity with our pyrazolo[1,5-a]pyrimidine series. How can we assess and mitigate this risk early on?
A3: Cardiotoxicity, often mediated by the inhibition of the hERG potassium channel, is a critical safety concern for many small molecule inhibitors. Early assessment is crucial.
-
In Silico Modeling: Computational models can predict the potential for hERG channel binding based on the structure of your compound. This can be a useful first screen.
-
hERG Binding and Functional Assays: The gold standard for assessing cardiotoxicity risk is to perform in vitro hERG assays. These can be either binding assays to determine affinity for the channel or patch-clamp electrophysiology assays to measure functional inhibition.
-
Structural Modifications to Mitigate hERG Inhibition:
-
Reduce Lipophilicity: High lipophilicity is a key driver of hERG binding.
-
Introduce Polar Groups: The addition of polar functional groups can reduce hERG affinity.
-
Modify Basic Centers: The pKa of basic nitrogen atoms can be modulated to reduce their interaction with the hERG channel.
-
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Problem 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Compound Precipitation: Your pyrazolo[1,5-a]pyrimidine derivative may have low aqueous solubility, leading to precipitation in the cell culture medium.
-
Solution: Visually inspect the wells for precipitate. Determine the aqueous solubility of your compound and ensure that the concentrations used in the assay are below the solubility limit. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) and consistent across all wells.
-
-
Possible Cause 2: Interference with the Assay Reagent: The compound may directly react with the MTT reagent, leading to false-positive or false-negative results.
-
Solution: Run a control experiment with your compound in cell-free media with the MTT reagent to check for any direct reaction.
-
-
Possible Cause 3: Contamination: Microbial contamination in cell cultures can affect metabolic activity and interfere with the assay.
-
Solution: Regularly check cell cultures for contamination. Use proper aseptic techniques.
-
Problem 2: Discrepancy between enzymatic and cell-based assay results.
-
Possible Cause 1: Poor Cell Permeability: The compound may be a potent inhibitor of the purified enzyme but may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Structural modifications to improve permeability, such as reducing polarity or increasing lipophilicity (while balancing toxicity), may be necessary.
-
-
Possible Cause 2: Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Solution: Test if your compound is a substrate for common efflux transporters. If so, medicinal chemistry efforts can be directed to design analogs that are not recognized by these pumps.
-
-
Possible Cause 3: Target Engagement Issues: The compound may not be effectively engaging the target in the complex cellular environment.
-
Solution: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target within the cell.
-
Experimental Protocols
Here are detailed protocols for key assays to assess the toxicity and viability of your pyrazolo[1,5-a]pyrimidine compounds.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently pipette to mix and dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Pyrazolo[1,5-a]pyrimidine compound stock solution (in DMSO)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (final concentration 0.5-1 mg/mL) and your compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Visualizing Mitigation Strategies
The following diagrams illustrate key concepts and workflows for minimizing the toxicity of pyrazolo[1,5-a]pyrimidine compounds.
Caption: Iterative workflow for minimizing toxicity of pyrazolo[1,5-a]pyrimidine compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Improving functional group tolerance in pyrazolo[1,5-a]pyrimidine synthesis
A Guide to Improving Functional Group Tolerance and Troubleshooting Common Synthetic Challenges
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, but its synthesis can be sensitive to the functional groups present on the precursors.[1][2] This guide addresses the most common challenges to help you achieve higher yields, better purity, and broader substrate scope.
Frequently Asked Questions (FAQs)
Here we address the most pressing and common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Q1: My reaction yield is very low or I'm getting no product. What are the most common causes?
A1: This is a frequent issue that typically points to one of three areas: reagent reactivity, reaction conditions, or catalyst choice.
-
Reagent Reactivity: The electronic nature of your substituents is critical. If your 3-aminopyrazole is substituted with strong electron-withdrawing groups (EWGs), its nucleophilicity is reduced, making the initial attack on the 1,3-biselectrophile difficult. Conversely, if your 1,3-dicarbonyl compound is sterically hindered or electronically poor, it will be less electrophilic.
-
Reaction Conditions: The classic condensation often requires heat to drive the cyclization and dehydration steps. Insufficient temperature or reaction time is a common culprit. For sensitive substrates, microwave-assisted synthesis can be highly effective, often reducing reaction times and improving yields.[3][4]
-
Inappropriate Catalyst: The choice between acid and base catalysis is crucial.[2][3] Acidic conditions (like acetic acid) protonate the carbonyl, activating the biselectrophile. Basic conditions (like piperidine or sodium ethoxide) can deprotonate the aminopyrazole, increasing its nucleophilicity, or facilitate the cyclization step.[1][2] The wrong choice can stall the reaction or lead to side products.
Q2: I'm observing a mixture of regioisomers. How can I improve regioselectivity?
A2: Regioselectivity is a well-documented challenge, especially when using unsymmetrical 1,3-biselectrophiles. The issue arises from the two nucleophilic nitrogen atoms in the 3-aminopyrazole (the endocyclic N2 and the exocyclic NH2).
The exocyclic amino group is generally more nucleophilic, leading to the desired pyrazolo[1,5-a]pyrimidine isomer.[5] However, harsh conditions or certain substitution patterns can promote reaction at the endocyclic nitrogen.
Solutions to Improve Regioselectivity:
-
Tune Reaction Conditions: Fine-tuning the reaction conditions is the most effective strategy. For example, using milder conditions (lower temperature, specific catalysts) can favor the kinetically preferred product.[6]
-
Choice of Biselectrophile: Using biselectrophiles with distinct electrophilic centers, such as β-enaminones or ynones, can strongly direct the initial nucleophilic attack to a specific carbon, thereby controlling the final regiochemistry.[1][7]
-
Solvent and Catalyst: Some protocols report that the choice of solvent and catalyst can influence the isomeric ratio. For instance, reactions in ethanol with a piperidine catalyst often show good selectivity.[2]
Q3: My starting material has an acid-sensitive functional group (e.g., Boc, acetal). How can I synthesize the pyrazolo[1,5-a]pyrimidine core without cleaving it?
A3: This requires moving away from traditional acidic condensation conditions (e.g., refluxing acetic acid).
-
Microwave-Assisted, Catalyst-Free Synthesis: Many modern protocols utilize microwave irradiation without any added acid or base catalyst.[4] The high temperature over a short duration can drive the reaction to completion before sensitive groups have time to decompose.
-
Base-Catalyzed Conditions: Employing a base like triethylamine or piperidine in a solvent such as ethanol or n-propanol can effectively catalyze the condensation while preserving acid-labile groups.[8]
-
Multicomponent Reactions: Certain multicomponent strategies can operate under neutral or mildly basic conditions, offering a good alternative for substrates with sensitive functionalities.[1][3]
Q4: How do electron-donating (EDG) and electron-withdrawing (EWG) groups on my precursors affect the reaction?
A4: The electronic properties of your substituents have a profound and predictable impact on the reaction.
-
On the 3-Aminopyrazole:
-
EDGs (e.g., -OCH3, -CH3): Increase the nucleophilicity of the aminopyrazole, generally accelerating the reaction.
-
EWGs (e.g., -NO2, -CN, halogens): Decrease nucleophilicity, often requiring more forcing conditions (higher temperature, stronger catalyst) to proceed efficiently.[7]
-
-
On the 1,3-Biselectrophile (e.g., aldehyde or ketone precursor):
-
EWGs (e.g., -CF3, -Cl): Increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This can be beneficial, but sometimes requires stronger bases for subsequent steps.[1][9]
-
EDGs (e.g., -OCH3): Decrease electrophilicity, potentially slowing the reaction and requiring acidic catalysis or higher temperatures to facilitate the initial condensation.[10]
-
Troubleshooting Guides
Guide 1: Low or No Yield
This workflow helps diagnose the root cause of poor reaction performance.
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Managing Common Side Reactions
| Symptom | Potential Cause(s) | Suggested Solutions & Rationale |
| Mixture of Regioisomers | Non-selective attack by endo- vs. exo-cyclic nitrogen atoms on an unsymmetrical biselectrophile. | 1. Use a β-enaminone: The enamine moiety is less electrophilic, directing the initial attack of the more nucleophilic exocyclic -NH2 to the ketone carbonyl, improving selectivity.[1][4] 2. Lower Reaction Temperature: This favors the kinetically controlled product, which is typically the desired isomer. 3. Fine-tune Catalyst: Switch from a strong acid/base to a milder one (e.g., from AcOH to catalytic piperidine).[6] |
| Formation of Oxidized Byproducts | For reactions producing dihydro-pyrazolo[1,5-a]pyrimidine intermediates, air oxidation can occur, sometimes uncontrollably. | 1. Perform reaction under inert atmosphere (N2 or Ar): This prevents unwanted oxidation. 2. Introduce an oxidant deliberately: If the fully aromatic product is desired, add an oxidant like K2S2O8 or DDQ in a controlled manner for a clean, one-pot synthesis.[3] |
| Decomposition of Starting Material | Functional group incompatibility with reaction conditions (e.g., hydrolysis of esters, cleavage of protecting groups). | 1. Switch to Microwave Synthesis: Shortened reaction times minimize exposure of sensitive groups to harsh conditions.[3][4] 2. Use Protecting Groups: If a functional group is inherently unstable, consider a robust protecting group strategy. 3. Screen Catalyst-Free Conditions: Heat alone in a suitable solvent (e.g., DMF, EtOH) can sometimes be sufficient.[4] |
| Formation of Acyclic Intermediate | The final cyclization/dehydration step is stalled. This can happen with sterically hindered substrates. | 1. Increase Temperature/Time: More energy is needed to overcome the activation barrier for cyclization. 2. Switch to Acidic Conditions: An acid catalyst can protonate the intermediate hydroxyl group, making it a better leaving group (H2O) and facilitating the final ring closure.[2][3] |
Key Experimental Protocols
Protocol 1: General Synthesis via Microwave-Assisted Condensation of β-Enaminones
This method is highly efficient and demonstrates broad functional group tolerance, making it an excellent starting point for diverse substrates.[4]
Caption: Workflow for microwave-assisted synthesis.
Reagents & Equipment:
-
Substituted 3-aminopyrazole (1.0 eq)
-
Substituted β-enaminone (1.0 eq)
-
Microwave reactor vials
-
Ethanol/Water mixture for purification
Step-by-Step Procedure:
-
To a 10 mL microwave reactor vial, add the 3-aminopyrazole (e.g., 1.0 mmol) and the β-enaminone (1.0 mmol).
-
Note: This reaction is often performed solvent-free, which is a key advantage for green chemistry.[4] If solubility is an issue, a minimal amount of a high-boiling solvent like DMF or NMP can be added.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at 180 °C for 2-5 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After cooling, add a mixture of ethanol-water (e.g., 1:1, 5 mL) to the vial.
-
The product often precipitates upon addition of the solvent mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[1,5-a]pyrimidine. Typical yields are often in the 88-97% range.[4]
Protocol 2: Post-Synthetic Functionalization via Chlorination and SNAr
This protocol is essential for building molecular diversity from a common pyrazolo[1,5-a]pyrimidinone intermediate, which can be synthesized via condensation with reagents like diethyl malonate.[6][11]
Reagents & Equipment:
-
Pyrazolo[1,5-a]pyrimidin-5-one or -7-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Amine nucleophile (e.g., morpholine, piperazine derivatives) (1.1 eq)
-
Base (e.g., DIPEA or K₂CO₃) (2.0 eq)
-
Solvent (e.g., isopropanol, acetone)
-
Standard glassware for reflux and workup
Step-by-Step Procedure:
Part A: Chlorination
-
Place the pyrazolo[1,5-a]pyrimidinone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) as both reagent and solvent.
-
Heat the mixture to reflux (approx. 107 °C) for 3-5 hours. The reaction should become a clear solution.
-
Cool the reaction to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated NaHCO₃ or a dilute NaOH solution until the pH is ~7-8.
-
The chlorinated product will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate is often used directly in the next step. Yields are typically 60-90%.[9][11]
Part B: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the chlorinated pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent like isopropanol or acetone.
-
Add the desired amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction to reflux or, for more sensitive substrates, use microwave irradiation at 130 °C.[9] Monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Perform a standard aqueous workup: dissolve the residue in a solvent like ethyl acetate or DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final aminated product.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Pyrimidine Functionalization
Welcome to the technical support center for the optimization of Suzuki coupling reactions for the functionalizing of the pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of these powerful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working on the Suzuki coupling of pyrimidines.
Q1: Why is my Suzuki coupling reaction with a pyrimidine substrate failing or giving low yields?
Low yields in Suzuki couplings involving pyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring makes it generally reactive, but issues can arise from catalyst deactivation, improper choice of base or solvent, or instability of the boronic acid reagent.[1][2] Specifically, for halogenated pyrimidines, the reactivity of the C-X bond is crucial, with the general trend being I > Br > Cl.[1] For polychlorinated pyrimidines, the position of the halogen also dictates reactivity, typically with the 4-position being the most reactive.[1]
Q2: Which palladium catalyst should I choose for my pyrimidine Suzuki coupling?
The choice of catalyst is critical. For many standard couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[2][3] However, for less reactive aryl chlorides, more sophisticated catalyst systems are often necessary. These typically involve a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][5] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive halides.[6]
Q3: My 2-halopyrimidine is unreactive. How can I improve the coupling?
The 2-position of the pyrimidine ring is generally the least reactive towards Suzuki coupling.[1] This is due to the electronic effects of the adjacent nitrogen atoms. To overcome this, you may need to employ more forcing reaction conditions, such as higher temperatures and more active catalyst systems. The use of highly active, sterically hindered phosphine ligands is often beneficial in these cases.[4]
Q4: I am observing significant protodeboronation of my pyrimidineboronic acid. What can I do?
Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[4] 2-Pyrimidinylboronic acid is particularly susceptible to this due to the "2-pyridyl problem," where the adjacent nitrogen can interfere with the catalytic cycle.[4] To mitigate this, consider using more stable boronic acid surrogates like pinacol esters or MIDA boronates.[4][7] These reagents release the boronic acid slowly into the reaction mixture, maintaining a low concentration and minimizing decomposition.
Q5: What is the best base and solvent combination for my reaction?
The optimal base and solvent are highly substrate-dependent. A common starting point is an aqueous mixture of a solvent like 1,4-dioxane or DMF with a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[1][3] For more challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[2][4] It is crucial to degas your solvents thoroughly to prevent oxidation of the palladium(0) catalyst.[8]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems encountered during the Suzuki coupling of pyrimidines, their probable causes, and recommended solutions.
Problem 1: Low or No Product Formation
If you are observing little to no formation of your desired coupled product, consider the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may have been oxidized or the precatalyst was not properly activated. | Ensure all solvents are thoroughly degassed.[8] Consider using a fresh bottle of catalyst or a different precatalyst/ligand combination. For challenging substrates, more robust ligands may be necessary.[4][5] |
| Inappropriate Base | The base may be too weak to facilitate the transmetalation step effectively. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][4] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water. |
| Poor Substrate Reactivity | The halogen at the desired coupling position may be unreactive under the current conditions (e.g., a C-Cl bond). | Increase the reaction temperature. Switch to a more active catalyst system with bulky, electron-rich ligands.[4][6] |
| Boronic Acid Decomposition | The boronic acid may be unstable under the reaction conditions, leading to protodeboronation.[4] | Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[7] Add the boronic acid in portions throughout the reaction. |
Experimental Protocol: General Procedure for a Robust Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of a halogenated pyrimidine with an arylboronic acid.
-
To a reaction vessel, add the halogenated pyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of your desired compound.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself to form a biaryl byproduct. | This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and maintain an inert atmosphere. |
| Protodeboronation | As mentioned previously, this leads to the formation of the deboronated starting material. | Use a more stable boronic acid derivative or optimize the reaction conditions (lower temperature, different base).[4][7] |
| Hydrolysis of Halogen | Under basic conditions and at elevated temperatures, the halogen on the pyrimidine ring can be replaced by a hydroxyl group. | Use a less aqueous solvent system or a milder base. Running the reaction at a lower temperature for a longer time may also help. |
Problem 3: Reaction is Not Reproducible
Lack of reproducibility is a frustrating issue that can often be traced back to subtle variations in experimental setup or reagent quality.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Reagent Quality | The boronic acid may have degraded over time, or the palladium catalyst may be from a bad batch. The quality of the base can also vary. | Use a fresh bottle of boronic acid or purify the existing stock.[8] Test a new batch of catalyst. Ensure the base is of high purity and appropriately handled. |
| Inconsistent Degassing | The level of oxygen in the reaction can vary between runs, affecting catalyst lifetime and side product formation. | Standardize your degassing procedure. A freeze-pump-thaw cycle is generally more effective than sparging with an inert gas. |
| Solvent Purity | Trace impurities in the solvent can poison the catalyst. | Use high-purity, anhydrous solvents. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing Suzuki coupling reaction.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
Visualizing the Suzuki Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The following diagram outlines the key steps in the Suzuki coupling catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Experimental Design
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine inhibitors across various kinase targets, supported by experimental data and detailed protocols for researchers in drug discovery.
Understanding the Core: The Key to Kinase Inhibition
The inhibitory activity of the pyrazolo[1,5-a]pyrimidine scaffold is fundamentally linked to its ability to mimic the adenine base of ATP. The pyrazole nitrogen and the pyrimidine nitrogen are positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, respectively. This bidentate interaction provides a strong foundation for potent inhibition, and the diverse substitution patterns possible on the core allow for the fine-tuning of potency and selectivity against specific kinases.
Comparative SAR Analysis Across Key Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in its successful application against a range of kinase targets implicated in cancer and other diseases.[4][5] Below, we compare the SAR for several prominent examples.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors.[6] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, including entrectinib and larotrectinib.[3][6]
Key SAR Insights for Trk Inhibition:
-
C3 Position: Substitution at the C3 position with groups capable of forming additional interactions in the solvent-exposed region is crucial for potency. For example, the presence of a picolinamide at this position has been shown to significantly enhance TrkA inhibitory activity.[3]
-
C5 Position: The C5 position often accommodates bulky substituents that can occupy a hydrophobic pocket. In many potent Trk inhibitors, this position is substituted with a phenyl ring, which can be further decorated to optimize potency and pharmacokinetic properties.[3]
-
C7 Position: Modifications at the C7 position can influence selectivity. For instance, the introduction of a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects.[3]
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | C3-Substituent | C5-Substituent | TrkA IC50 (nM) | Reference |
| Compound 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [3] |
| Compound 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [3] |
| Compound 29 | Macrocyclic derivative | Macrocyclic derivative | 0.6 | [3] |
| Compound 30 | Macrocyclic derivative | Macrocyclic derivative | 1.61 | [3] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of various CDKs.[8][9]
Key SAR Insights for CDK Inhibition:
-
C2 and C7 Positions: The substitution pattern at the C2 and C7 positions is critical for CDK inhibitory activity and selectivity. For instance, a 2-amino group is a common feature in many CDK inhibitors based on this scaffold.[9]
-
C3 Position: The C3 position can be modified to enhance potency. In some series, an azo linkage to a substituted phenyl ring at this position has yielded highly potent CDK2 inhibitors.[9]
-
C7-Phenyl Substitution: The nature and position of substituents on a C7-phenyl ring can significantly impact activity. For example, a 4-bromophenyl group at the C7 position has been associated with potent CDK2 inhibition.[9]
Table 2: Comparison of Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors
| Compound | C2-Substituent | C3-Substituent | C7-Substituent | CDK2 IC50 (nM) | Reference |
| Dinaciclib | N/A | Pyridyl | Piperidinyl | 18 | [9] |
| Compound 5h | Amino | 3-chlorophenylazo | 4-bromophenyl | 22 | [9] |
| Compound 5i | Amino | 2-chlorophenylazo | 4-bromophenyl | 24 | [9] |
| BS-194 (4k) | N/A | N/A | N/A | 3 | [7] |
Janus Kinase 2 (JAK2) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling. Constitutive activation of JAK2 is implicated in myeloproliferative neoplasms.[10]
Key SAR Insights for JAK2 Inhibition:
-
2-Amino Group: A 2-amino group on the pyrazolo[1,5-a]pyrimidine core appears to be a key feature for potent JAK2 inhibition.[10] Structure-based optimization has focused on modifications of this amino group and other positions to enhance potency and selectivity.
Experimental Workflows and Protocols
To validate the SAR findings and characterize the inhibitory potential of novel pyrazolo[1,5-a]pyrimidine derivatives, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant kinase (e.g., TrkA, CDK2, JAK2), kinase buffer, ATP, substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and test compounds.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, the test compound, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Kinase Selectivity Profile of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, are a major class of therapeutic targets, particularly in oncology.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of kinases, including Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6][7] A lack of selectivity can lead to off-target effects, toxicity, and confounding results in preclinical studies, making rigorous validation of a compound's selectivity profile a cornerstone of modern drug development.[7][8]
This guide provides a comprehensive framework for validating the kinase selectivity profile of novel pyrazolo[1,5-a]pyrimidine derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices. Using a hypothetical, highly selective derivative, PZP-Selective-7 , we will objectively compare its performance against two well-characterized benchmarks:
-
Sunitinib : A clinically approved multi-targeted tyrosine kinase inhibitor, representing a "spectrum-selective" profile.[9][10][11][12]
-
Staurosporine : A potent but broadly non-selective inhibitor, serving as a crucial control for pan-kinase activity.[13][14][15]
Our objective is to equip researchers with the strategic and technical knowledge to design a self-validating system for characterizing their novel inhibitors with high scientific integrity.
Part 1: Designing a Robust Validation Strategy
The foundation of a credible selectivity profile lies in a multi-pronged approach that combines direct biochemical assays with physiologically relevant cellular assays.[8][16]
The Rationale for a Tiered Assay Approach
A tiered approach is the most efficient and cost-effective strategy.[17] We begin with broad, high-throughput biochemical screening to identify all potential targets and then progress to more focused biochemical and cell-based assays to confirm on-target activity and functional consequences.
Choosing the Right Tools: Assays and Benchmarks
Biochemical Assays: These assays directly measure the inhibition of purified kinase enzymes. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry standards due to their high sensitivity, scalability, and broad applicability.[18][19] They quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9] Other robust platforms include TR-FRET assays like LanthaScreen™ and radiometric assays that directly measure phosphate transfer.[20][21][22][23]
Cell-Based Assays: It is critical to confirm that in vitro biochemical potency translates to the cellular environment.[8][24] A Western blot analysis of the phosphorylation status of a known downstream substrate of the target kinase is a direct and reliable method to measure target engagement and functional inhibition within a complex signaling network.[16]
Benchmark Compounds: The choice of comparators is crucial for contextualizing the data.
-
Sunitinib provides a realistic benchmark for a multi-targeted drug, informing on whether a novel compound offers a more refined selectivity profile than existing therapies.[11][12]
-
Staurosporine is the quintessential non-selective inhibitor; if a compound's profile resembles that of staurosporine, it lacks meaningful selectivity.[13][25]
Part 2: In-Depth Experimental Protocols and Data Interpretation
This section provides detailed methodologies and presents hypothetical, yet realistic, data for our compound of interest, PZP-Selective-7 , designed to be a potent and selective inhibitor of PI3Kδ, a target implicated in inflammatory diseases and some cancers.[5]
Protocol: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol describes the determination of IC50 values for PZP-Selective-7 and comparators against a representative panel of kinases.
Objective: To quantify the potency and selectivity of test compounds against a panel of purified kinases.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a universal buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP. For each kinase, the final ATP concentration in the assay should be at or near its apparent Kₘ value to ensure the measured IC50 approximates the inhibitor's intrinsic affinity (Kᵢ).[8]
-
Kinases and Substrates: Reconstitute purified, recombinant kinases and their corresponding specific substrates to working concentrations in kinase buffer.
-
Test Compounds: Prepare 10-point, 3-fold serial dilutions of PZP-Selective-7, Sunitinib, and Staurosporine in DMSO, starting at a top concentration of 100 µM.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the appropriate kinase/substrate mix to each well.
-
Add 2.5 nL of the serially diluted compound solutions using acoustic dispensing technology. Include DMSO-only wells as a "no inhibition" control (100% activity).
-
Add 2.5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.[18]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase pair.
-
Comparative Data Analysis
The resulting IC50 values provide a quantitative measure of potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Family | PZP-Selective-7 (IC50, nM) | Sunitinib (IC50, nM) | Staurosporine (IC50, nM) |
|---|---|---|---|---|
| PI3Kδ | Lipid | 18 | >10,000 | 85 |
| PI3Kα | Lipid | 1,422 | >10,000 | 120 |
| PI3Kβ | Lipid | >10,000 | >10,000 | 150 |
| PI3Kγ | Lipid | 16,900 | >10,000 | 95 |
| VEGFR2 | TK | >10,000 | 12 | 7 |
| PDGFRβ | TK | >10,000 | 9 | 8 |
| KIT | TK | >10,000 | 15 | 6 |
| SRC | TK | 8,500 | 180 | 4 |
| LCK | TK | >10,000 | 210 | 3 |
| CDK2 | CMGC | >20,000 | 3,500 | 11 |
| PKA | AGC | >20,000 | >10,000 | 5 |
Note: Data is hypothetical but reflects expected selectivity profiles for illustrative purposes. Bold values indicate primary targets.
Interpretation:
-
PZP-Selective-7 demonstrates high potency for its intended target, PI3Kδ (IC50 = 18 nM), with excellent selectivity against other PI3K isoforms (e.g., 79-fold selectivity over PI3Kα).[5] It shows minimal activity against the tyrosine kinases (TKs) and other kinases tested.
-
Sunitinib potently inhibits its known targets (VEGFR2, PDGFRβ, KIT) but has no activity against PI3K isoforms, highlighting its distinct multi-targeted profile.[9][12]
-
Staurosporine shows potent, sub-micromolar inhibition across nearly all kinases, confirming its non-selective nature and validating the assay's ability to detect broad-spectrum inhibition.[13]
Protocol: Cell-Based PI3K/Akt Pathway Inhibition
This protocol validates that PZP-Selective-7 engages and inhibits PI3Kδ in a cellular context, leading to reduced signaling through the downstream Akt pathway.
Objective: To measure the inhibition of growth factor-stimulated Akt phosphorylation in a relevant cell line (e.g., a B-cell line with high PI3Kδ expression).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with a dose range of PZP-Selective-7 (e.g., 0-5 µM) for 1 hour.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., B-cell receptor agonist) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473) and Total Akt. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the Phospho-Akt signal to the Total Akt signal for each lane.
-
The results should show a dose-dependent decrease in Akt phosphorylation in cells treated with PZP-Selective-7, confirming on-target pathway inhibition.
-
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 19. Kinase Activity Assays [promega.sg]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
The Differential Efficacy of Pyrazolo[1,5-a]pyrimidines Across Cancer Cell Lines: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors of key oncogenic pathways.[1][2] This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of cancer cell lines, supported by experimental data from recent studies. We will delve into the mechanistic underpinnings of their action, present a compilation of their cytotoxic profiles, and provide detailed protocols for the evaluation of such compounds in a research setting.
Introduction to Pyrazolo[1,5-a]pyrimidines in Oncology
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers a versatile template for the design of small molecule kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Consequently, they are prime targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and the REarranged during Transfection (RET) kinase, leading to promising preclinical and even clinical outcomes.[4][5][6]
The significance of this scaffold is underscored by the development of FDA-approved drugs for cancers harboring specific genetic alterations. For instance, drugs targeting NTRK gene fusions, which are found across a wide variety of cancer types, have shown remarkable clinical efficacy.[5] This highlights the potential for developing highly targeted therapies based on the pyrazolo[1,5-a]pyrimidine core.
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
The antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50) are common metrics used to quantify this activity. The following table summarizes the reported efficacy of several notable pyrazolo[1,5-a]pyrimidine compounds across different cancer cell lines.
| Compound | Target Kinase(s) | Cancer Cell Line | Cell Line Type | Efficacy (IC50/GI50) | Reference |
| BS-194 (4k) | CDK1/2/9 | NCI-60 Panel | Various | Mean GI50 = 280 nM | [4] |
| Compound 6n | CDK2/TRKA | Leukemia (6 lines) | Leukemia | Selective Growth Inhibition | [7] |
| HOP-92 | Lung Carcinoma | GI% = 94.73 | [7] | ||
| NCI-H460 | Lung Carcinoma | GI% = 52.11 | [7] | ||
| Compound 6p | CDK2/TRKA | A549 | Lung Carcinoma | GI50 = 0.7 µM | [3] |
| Compound 11i | Not Specified | MCF-7 | Breast Adenocarcinoma | IC50 = 3.0 µM | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 = 4.32 µM | [3] | ||
| Compound 13g | CDK2 | HCT-116 | Colon Carcinoma | Potent Inhibition | [8] |
| Compound 13j | CDK2 | HCT-116 | Colon Carcinoma | Potent Inhibition | [8] |
| Compound 21c | CDK2 | HCT-116 | Colon Carcinoma | IC50 = 18 nM | [8] |
| Compound 26b | CDK2 | HCT-116 | Colon Carcinoma | Potent Inhibition | [8] |
| WF-47-JS03 (1) | RET | RET-driven xenografts | Lung Adenocarcinoma | Strong Regression | [6] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
The data reveals that the efficacy of pyrazolo[1,5-a]pyrimidine derivatives can be highly dependent on the specific chemical substitutions on the core scaffold and the genetic makeup of the cancer cell line. For instance, compounds targeting CDKs, such as BS-194 and compound 21c, show potent activity against a broad range of cell lines or specific efficacy in the nanomolar range against colon cancer cells, respectively.[4][8] Similarly, derivatives targeting TRK and RET kinases have demonstrated significant potential in cancers driven by alterations in these pathways.[6][7]
Mechanistic Insights: Targeting the CDK2-Mediated Cell Cycle
A frequently exploited mechanism of action for pyrazolo[1,5-a]pyrimidines is the inhibition of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[4] CDK2, in particular, plays a pivotal role in the G1/S phase transition. Its inhibition by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and subsequent apoptosis.
Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[1,5-a]pyrimidines.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of claims regarding the anticancer efficacy of novel compounds, standardized and well-validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow Diagram:
References
- 1. Buy Pyrazolo[1,5-a]pyrimidine derivative 13 (EVT-10967583) [evitachem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro ADME Characterization of 3-Aminopyrazolo[1,5-a]pyrimidine Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatility in targeting a range of biological entities, most notably protein kinases.[1][2] Analogs of this structure, particularly the 3-aminopyrazolo[1,5-a]pyrimidines, are at the forefront of discovery programs for oncology and infectious diseases.[3][4] However, potent biological activity alone does not make a drug. The journey from a "hit" compound to a clinical candidate is paved with rigorous characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Early and accurate in vitro ADME profiling is not merely a box-checking exercise; it is the foundational dataset upon which successful drug development is built.[5][6] It allows for the early identification of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDI), enabling chemistry teams to optimize molecular properties in a rational, data-driven manner.[7]
This guide provides a comparative framework for the comprehensive in vitro ADME characterization of 3-aminopyrazolo[1,5-a]pyrimidine analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, provide validated protocols, and offer insights into interpreting the resulting data to guide lead optimization.
Pillar 1: Metabolic Stability - The Gatekeeper of Systemic Exposure
A compound's ability to resist metabolic breakdown, primarily in the liver, is a critical determinant of its half-life and overall systemic exposure. The liver is the body's primary metabolic hub, and enzymes within it, particularly the Cytochrome P450 (CYP) superfamily, are responsible for the clearance of a majority of marketed drugs.[8] For scaffolds like the 3-aminopyrazolo[1,5-a]pyrimidines, which often contain electron-rich aromatic rings, metabolic stability can be a significant challenge to overcome.[9]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This assay serves as the industry-standard initial screen to predict hepatic clearance.[10][11] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs.[8]
Causality of Experimental Design:
-
System: We use pooled human liver microsomes to average out inter-individual variability in enzyme expression.[8]
-
Cofactor: The reaction is initiated by adding NADPH (nicotinamide adenine dinucleotide phosphate), a necessary cofactor for CYP enzyme activity.[12] A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated and not due to chemical instability.
-
Concentration: A low substrate concentration (typically 1 µM) is used to ensure the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ), providing a more accurate measure of intrinsic clearance.[10]
-
Analysis: The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in acetonitrile.[12]
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).[8]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For the negative control, add buffer instead.[12]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[8] This "quenching" step precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.
-
Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time. Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein).[12]
Figure 1: Workflow for the Microsomal Metabolic Stability Assay.
Comparative Data & Interpretation
| Compound | Structural Feature | t½ (min) | Clint (µL/min/mg) | Stability Classification |
| Analog A | Unsubstituted Phenyl | 12 | 115.5 | Low |
| Analog B | Fluoro-substituted Phenyl | 45 | 30.8 | Moderate |
| Analog C | Pyridyl Ring | 8 | 173.3 | Low |
| Competitor X | Known Kinase Inhibitor | > 60 | < 23.1 | High |
Interpretation:
-
Analog A and C exhibit low metabolic stability, suggesting they would be rapidly cleared in vivo. This is a common liability for this class, as the electron-rich phenyl and pyridyl rings are susceptible to CYP-mediated hydroxylation.[9]
-
Analog B , where a metabolically labile position on the phenyl ring is blocked with a fluorine atom, shows a significant improvement in stability. This is a classic medicinal chemistry strategy to enhance metabolic properties.[9]
-
Competitor X sets the benchmark for a desirable high-stability profile. The goal of a lead optimization campaign would be to modify analogs like A and C to approach the stability of B and Competitor X, without compromising their biological potency.
Pillar 2: Permeability & Efflux - Crossing the Gut Wall
For orally administered drugs, which is the preferred route for most kinase inhibitors, the ability to cross the intestinal epithelium is a prerequisite for bioavailability. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[13][14] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[15][]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This assay measures a compound's rate of transport across the Caco-2 monolayer in two directions: from the apical (AP, gut lumen) side to the basolateral (BL, blood) side, and vice versa. This bidirectional assessment is critical for identifying compounds that are actively pumped out of the cell by efflux transporters.[13]
Causality of Experimental Design:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable Transwell™ inserts for ~21 days to allow them to differentiate and form a polarized monolayer with robust tight junctions.[14]
-
Monolayer Integrity: Before each experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER), ensuring that drug passage is primarily transcellular, not paracellular (through gaps between cells).[15]
-
Bidirectional Measurement: Measuring both A-B and B-A transport allows for the calculation of an Efflux Ratio (ER). An ER significantly greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[13]
-
Controls: High- and low-permeability control compounds (e.g., propranolol and atenolol, respectively) are run with each batch to validate the assay performance.[15]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21 days.
-
Integrity Check: Measure the TEER of each well to ensure monolayer integrity.
-
Assay Setup: Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).
-
Dosing: Add the test compound (typically 10 µM) to either the apical (for A-B measurement) or basolateral (for B-A measurement) compartment (the "donor" chamber).
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[15]
-
Sampling: At the end of the incubation, take samples from both the donor and the "receiver" chambers.
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B).
Figure 2: Workflow for the Bidirectional Caco-2 Permeability Assay.
Comparative Data & Interpretation
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate |
| Analog A | 8.5 | 9.1 | 1.1 | High | No |
| Analog B | 1.2 | 8.8 | 7.3 | Low | Yes |
| Analog C | 0.8 | 1.0 | 1.2 | Low | No |
| Competitor X | 12.0 | 13.5 | 1.1 | High | No |
Interpretation:
-
Permeability Classification:
-
Papp (A-B) > 5 is generally considered high permeability.
-
Papp (A-B) between 1 and 5 is moderate.
-
Papp (A-B) < 1 is low.
-
-
Analog A shows high permeability and no efflux, predicting good oral absorption.
-
Analog B has low intrinsic permeability that is further hampered by significant efflux (ER > 2), suggesting it is actively pumped out by transporters like P-gp. This is a major liability for oral bioavailability.
-
Analog C suffers from low passive permeability but is not an efflux substrate. Its absorption might be improved by formulation strategies, but it is less desirable than Analog A.
-
The goal is to identify analogs like A and Competitor X with high passive permeability and low efflux.
Pillar 3: Plasma Protein Binding - The Unbound, Active Fraction
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[17] According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute to tissues, interact with its target, and be cleared.[17] Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding pharmacokinetics and designing appropriate dosing regimens.[18]
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" for measuring PPB due to its accuracy and minimal experimental artifacts.[19] The Rapid Equilibrium Dialysis (RED) device is a common high-throughput format.
Causality of Experimental Design:
-
Principle: The assay measures the distribution of a drug between a plasma-containing chamber and a protein-free buffer chamber, separated by a semi-permeable membrane that only allows the small, unbound drug molecules to pass through.[19]
-
Equilibrium: The system is incubated until the concentration of the unbound drug is at equilibrium between the two chambers.
-
Matrix: The use of whole plasma from the relevant species (e.g., human) is critical as binding can be species-dependent.
-
Analysis: LC-MS/MS is used to accurately measure the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber at equilibrium.
Step-by-Step Methodology:
-
Preparation: Spike the test compound into plasma (e.g., human plasma) at a final concentration of 1-2 µM.[19]
-
Device Loading: Add the compound-spiked plasma to one chamber of the RED device and an equal volume of phosphate buffer to the other chamber.
-
Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[17]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: Perform a protein precipitation/extraction step on the plasma sample to measure total drug concentration. The buffer sample can often be analyzed directly.
-
Analysis: Quantify the drug concentration in both processed samples by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
% Protein Binding = (1 - fu) * 100
-
Figure 3: Diagram of the Equilibrium Dialysis Principle.
Comparative Data & Interpretation
| Compound | % Plasma Protein Binding (Human) | Fraction Unbound (fu) | Interpretation |
| Analog A | 99.8% | 0.002 | Very High Binding |
| Analog B | 98.5% | 0.015 | High Binding |
| Analog C | 92.0% | 0.080 | Moderate-High Binding |
| Competitor X | 95.0% | 0.050 | High Binding |
Interpretation:
-
Many kinase inhibitors are lipophilic and exhibit high plasma protein binding (>95%). This is not necessarily a deal-breaker but must be factored into PK/PD modeling.
-
Analog A is very highly bound. This means a very small fraction is free to act on the target. Small changes in binding (e.g., due to disease state or co-administered drugs) could lead to large changes in the free fraction, potentially causing toxicity.[18]
-
Analogs B and C show progressively lower binding, which can be advantageous, providing a larger free fraction to engage the target kinase.
-
The goal is often to find a balance. While very high binding can be a liability, some degree of binding can protect the drug from rapid metabolism and clearance, acting as a circulating reservoir.
Pillar 4: CYP450 Inhibition - Predicting Drug-Drug Interactions
This compound analogs, like many nitrogen-containing heterocyclic compounds, have the potential to inhibit CYP enzymes.[20] This inhibition can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. Assessing the DDI potential is a critical regulatory requirement.[21]
Experimental Protocol: CYP Inhibition IC₅₀ Assay
This assay determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major CYP isoforms.
Causality of Experimental Design:
-
Enzyme Source: Pooled human liver microsomes provide a physiologically relevant source of all major CYP enzymes.[20]
-
Probe Substrates: Each CYP isoform is assayed using a specific probe substrate that is predominantly metabolized by that single enzyme. The formation of the specific metabolite is monitored as a measure of enzyme activity.[22]
-
Concentration Range: The test compound is evaluated over a range of concentrations to generate a dose-response curve from which the IC₅₀ value can be accurately calculated.
-
Analysis: LC-MS/MS is the preferred analytical method as it can simultaneously measure multiple metabolites from a "cocktail" of probe substrates, increasing throughput.[23]
Step-by-Step Methodology:
-
Incubation Mixture: In a 96-well plate, combine HLM, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add a cocktail of CYP probe substrates and NADPH to start the reaction.
-
Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) where metabolite formation is linear.
-
Quenching: Stop the reaction with ice-cold acetonitrile containing an internal standard for each metabolite.
-
Sample Processing: Centrifuge the plate to pellet proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of each specific metabolite.
-
Calculation: Plot the percent inhibition of metabolite formation against the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.
Figure 4: Workflow for the CYP450 Inhibition IC₅₀ Assay.
Comparative Data & Interpretation
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | DDI Risk Potential |
| Analog A | > 50 | 8.5 | 15.2 | 2.1 | Moderate (3A4) |
| Analog B | > 50 | > 50 | > 50 | 25.6 | Low |
| Analog C | 1.5 | 45.1 | > 50 | 0.8 | High (1A2, 3A4) |
| Competitor X | > 50 | 28.0 | > 50 | 11.5 | Low |
Interpretation:
-
Risk Classification (General Guideline):
-
IC₅₀ < 1 µM: High risk of DDI.
-
IC₅₀ 1-10 µM: Moderate risk, requires further investigation.
-
IC₅₀ > 10 µM: Low risk of DDI.
-
-
Analog C shows potent inhibition of CYP1A2 and CYP3A4, the latter of which is responsible for metabolizing ~50% of all drugs. This represents a significant DDI liability and is a major red flag for development.
-
Analog A shows moderate inhibition of CYP3A4. This would warrant further investigation, such as determining the mechanism (e.g., time-dependent inhibition).[24]
-
Analog B has a much cleaner profile, with IC₅₀ values > 10 µM for all major isoforms, making it a much more attractive candidate from a DDI perspective.
Integrated ADME Profile & Path Forward
No single ADME parameter tells the whole story. The true power of this characterization lies in integrating all the data to build a holistic profile of each analog and comparing them to select the most promising candidates.
| Compound | Metabolic Stability | Permeability | Efflux | % PPB | CYP3A4 IC₅₀ (µM) | Overall Assessment |
| Analog A | Low | High | No | 99.8% | 2.1 | Liability: Poor stability, high PPB, moderate DDI risk. Needs optimization. |
| Analog B | Moderate | Low | Yes | 98.5% | 25.6 | Liability: Poor permeability due to efflux. Unlikely to be orally bioavailable. |
| Analog C | Low | Low | No | 92.0% | 0.8 | Liability: Multiple significant liabilities (stability, permeability, DDI). Low priority. |
| Lead Candidate | High | High | No | < 99.5% | > 10 µM | Ideal Profile |
The in vitro ADME characterization of this hypothetical series of this compound analogs reveals distinct profiles with unique strengths and liabilities. While Analog A has good permeability, its poor stability and DDI risk require significant medicinal chemistry work. Analog B solved the stability and DDI issues but introduced a fatal flaw with P-gp efflux. Analog C is burdened with multiple liabilities.
This comparative guide demonstrates that a systematic, multi-parametric approach to in vitro ADME profiling is indispensable in modern drug discovery. By understanding the causality behind the assays and interpreting the data in an integrated fashion, research teams can efficiently triage compounds, guide rational structure-ADME relationship (SAR) studies, and ultimately select candidates with the highest probability of success in the clinic. The goal is to find or design an analog that combines the best properties of the series—the high permeability of A with the improved stability and cleaner DDI profile of B—to match the ideal profile of a lead candidate.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. criver.com [criver.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual | Semantic Scholar [semanticscholar.org]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. protocols.io [protocols.io]
- 19. enamine.net [enamine.net]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. In-vitro CYP inhibition pooled [protocols.io]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Bioactivity: A Guide for Medicinal Chemists
Introduction
Within the vast landscape of heterocyclic chemistry, the pyrazolopyrimidine core stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates a remarkable aptitude for binding to a wide array of biological targets. This guide focuses on two prominent isomers: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine. While structurally similar, the subtle difference in the nitrogen atom's placement within their fused ring systems gives rise to distinct physicochemical properties and, consequently, divergent bioactivity profiles. This document provides a comparative study of these two scaffolds, delving into their synthesis, structure-activity relationships (SAR), and their proven applications across critical therapeutic areas, including oncology, inflammation, and infectious diseases. Our objective is to equip researchers and drug development professionals with the nuanced understanding required to strategically select and optimize these scaffolds for next-generation therapeutic design.
Structural and Synthetic Overview: The Foundation of Function
The fundamental difference between the two isomers lies in the fusion of the pyrazole and pyrimidine rings. In the pyrazolo[1,5-a]pyrimidine system, the pyrimidine ring is fused to the N1 and C5 positions of the pyrazole ring. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold features the pyrimidine ring fused at the C3 and C4 positions of the pyrazole. This latter arrangement makes it a bioisostere of adenine, a key component of DNA, RNA, and ATP, which pre-disposes it to interact with purine-binding sites in many enzymes, particularly kinases.[1][2]
These structural distinctions dictate their synthetic pathways. Pyrazolo[1,5-a]pyrimidines are most commonly synthesized via the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-biselectrophilic compounds like β-dicarbonyls or β-ketoesters.[3][4][5] Conversely, the synthesis of pyrazolo[3,4-d]pyrimidines often begins with 5-aminopyrazole-4-carboxylate or carbonitrile precursors, which undergo cyclization with reagents such as formamide to construct the pyrimidine ring.[1][6]
Caption: General synthetic routes for the two isomeric scaffolds.
Comparative Bioactivity Analysis
While both scaffolds exhibit a broad spectrum of biological activities, a clear divergence in their primary therapeutic applications has emerged from extensive research.
Kinase Inhibitory Activity: A Tale of Two Scaffolds
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology.[4][7] Both pyrazolopyrimidine isomers have proven to be exceptionally potent kinase inhibitors, albeit with preferences for different kinase families.
-
Pyrazolo[1,5-a]pyrimidine: This scaffold has gained significant prominence as a framework for Tropomyosin Receptor Kinase (Trk) inhibitors .[8][9] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are built upon this core.[8][9] The pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a key hinge interaction with the Met592 residue in the kinase domain.[8] Beyond Trk, this scaffold has been successfully employed to develop inhibitors of Pim-1, PI3Kδ, EGFR, B-Raf, and MEK kinases.[4][7][10][11]
-
Pyrazolo[3,4-d]pyrimidine: As a natural isostere of adenine, this scaffold is an archetypal "hinge-binding" motif for ATP-competitive kinase inhibitors.[1][2] Its history in kinase inhibition is rich, with early compounds like PP1 and PP2 identified as potent inhibitors of the Src family of tyrosine kinases.[12] This has expanded to include a wide range of clinically relevant kinases such as FLT3 and VEGFR2 (critical in angiogenesis and leukemia), Protein Kinase D (PKD), and Cyclin-Dependent Kinase 2 (CDK2).[13][14][15][16][17][18]
Caption: ATP-competitive inhibition by pyrazolopyrimidine scaffolds.
Table 1: Comparison of Kinase Targets
| Kinase Target Family | Pyrazolo[1,5-a]pyrimidine Examples | Pyrazolo[3,4-d]pyrimidine Examples |
| Trk Family | Larotrectinib, Entrectinib (IC₅₀ < 10 nM)[8][9] | Less commonly reported |
| Pim-1 | Compound 1 (IC₅₀ = 45 nM)[10] | Less commonly reported |
| PI3Kδ | CPL302253 (IC₅₀ = 2.8 nM)[11] | Less commonly reported |
| Src Family | Less commonly reported | PP1, PP2 (Potent inhibitors)[12] |
| FLT3 / VEGFR2 | Less commonly reported | Compound 33 (Potent dual inhibitor)[15][16] |
| CDK2 | Reported activity[7] | Multiple potent inhibitors identified[18] |
Anticancer Activity
Stemming from their potent kinase inhibition, both scaffolds are foundational in the development of anticancer agents.
-
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antiproliferative effects across various cancer cell lines.[4][19] For instance, certain 3-carbonitrile substituted derivatives have shown exceptionally high activity against the HCT116 human colon tumor cell line, with IC₅₀ values as low as 0.0020 μM.[20]
-
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored as anticancer agents, targeting not only kinases but also other critical pathways.[21][22][23] They have been developed as potent dual inhibitors of EGFR and ErbB2 and as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6][24] This has led to compounds with significant activity against breast (MCF-7), lung (NCI-H460), and renal (ACHN) cancer cell lines.[24][25]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Both scaffolds have been investigated for their potential to modulate inflammatory pathways.
-
Pyrazolo[1,5-a]pyrimidine derivatives are reported to possess general anti-inflammatory properties.[4][26]
-
Pyrazolo[3,4-d]pyrimidine has been more extensively studied in this area, with derivatives specifically designed as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[27][28][29] This dual inhibition is a highly sought-after profile for developing anti-inflammatory drugs with potentially reduced side effects.
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.
-
Pyrazolo[1,5-a]pyrimidine has emerged as a promising scaffold for antitubercular agents.[3][5][30] Extensive SAR studies have been conducted to optimize its activity against Mycobacterium tuberculosis. Additionally, derivatives have shown broad-spectrum antibacterial and antifungal activities.[31][32][33]
-
Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated notable antibacterial properties, with some compounds showing efficacy against Gram-positive bacteria like Staphylococcus aureus.[34][35]
Structure-Activity Relationship (SAR) Insights
The biological activity of these scaffolds is highly tunable through substitutions on the core rings.
Caption: Key SAR points for the isomeric scaffolds.
For pyrazolo[1,5-a]pyrimidines , SAR studies on Trk inhibitors revealed that the core itself is essential for hinge binding.[8] The introduction of an amide bond at the C3 position and specific substitutions at the C5 position were found to significantly enhance potency and selectivity.[9]
For pyrazolo[3,4-d]pyrimidines , the unsubstituted N1-H of the pyrazole ring is often a critical hydrogen bond donor for interacting with the kinase hinge region.[13] Consequently, substitution at this position can be detrimental to activity. The C4 position is the most common point of modification, where diverse side chains are attached to achieve potency and selectivity for specific kinase targets.[13]
Exemplary Experimental Protocols
To facilitate further research, we provide generalized protocols for the synthesis of these scaffolds and a common bioactivity assay.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative
This protocol is based on the common cyclocondensation reaction.[3][5]
-
Reactant Preparation: Dissolve 1.0 equivalent of a substituted 3-amino-1H-pyrazole and 1.1 equivalents of a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of a 4-Substituted-1H-pyrazolo[3,4-d]pyrimidine
This multi-step protocol is a common route for accessing diverse C4-substituted analogs.[1][6]
-
Step A (Pyrimidinone Formation): React a substituted ethyl 5-amino-1H-pyrazole-4-carboxylate with an excess of formamide. Heat the mixture at high temperature (e.g., 190 °C) for several hours. Cool the mixture and collect the precipitated pyrazolo[3,4-d]pyrimidin-4-one product by filtration.
-
Step B (Chlorination): Suspend the pyrimidinone from Step A in phosphorus oxychloride (POCl₃), optionally with a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 4-6 hours. Carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine product with an organic solvent (e.g., ethyl acetate).
-
Step C (Nucleophilic Substitution): Dissolve the 4-chloro intermediate from Step B in a suitable solvent like isopropanol or DMF. Add 1.1 equivalents of the desired nucleophile (e.g., a substituted aniline or amine). Heat the reaction mixture, often under reflux, until the starting material is consumed (monitored by TLC).
-
Purification and Characterization: Cool the mixture, collect the product by filtration or perform an extractive work-up. Purify the final compound by column chromatography or recrystallization and confirm its structure by spectroscopic analysis.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC₅₀).
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl) containing MgCl₂, ATP, the specific kinase enzyme, and a substrate (e.g., a generic peptide).
-
Compound Preparation: Prepare serial dilutions of the test compounds (from both pyrazolopyrimidine series) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and buffer. Then, add the serially diluted test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers, while closely related, offer distinct advantages for drug discovery. Pyrazolo[1,5-a]pyrimidine has proven to be a highly successful scaffold in the modern era of targeted therapy, particularly for Trk kinase inhibitors, demonstrating its capacity to generate highly potent and selective clinical candidates.[8][9] Its synthetic accessibility allows for broad chemical space exploration.
The pyrazolo[3,4-d]pyrimidine scaffold, with its inherent structural mimicry of adenine, remains a cornerstone of kinase inhibitor design, boasting a long and successful history against a multitude of targets.[1][2][12] Its utility extends beyond kinases to other enzyme families like DHFR, highlighting its versatility.[6]
The choice between these scaffolds is not one of superiority but of strategic alignment with the biological target. For ATP-binding sites, the pyrazolo[3,4-d]pyrimidine offers a validated starting point. For targets where a different mode of interaction is desired or where the adenine-like structure is not optimal, the pyrazolo[1,5-a]pyrimidine provides a powerful and clinically validated alternative. Future research will undoubtedly continue to uncover novel bioactivities for both isomers, solidifying their status as truly privileged structures in the armamentarium of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 21. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benthamdirect.com [benthamdirect.com]
- 34. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-proliferative Effects of Substituted Pyrazolo[1,5-a]pyrimidines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of novel substituted pyrazolo[1,5-a]pyrimidines. We will delve into the experimental design, methodologies, and data interpretation necessary to benchmark these compounds against established anti-cancer agents, ensuring scientific rigor and reproducibility.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties.[1][2][3] These compounds often function as kinase inhibitors, targeting key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1][2][4] Two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring the clinical relevance of this heterocyclic system.[4][5][6] This guide will use a representative, yet hypothetical, substituted pyrazolo[1,5-a]pyrimidine, herein designated as PzP-7 , and compare its anti-proliferative efficacy against Doxorubicin , a well-characterized anthracycline chemotherapeutic agent.
The Scientific Rationale: Targeting Kinase-Driven Proliferation
Uncontrolled cell proliferation is a hallmark of cancer, often driven by aberrant activity of protein kinases.[2] Pyrazolo[1,5-a]pyrimidines have demonstrated the ability to act as ATP-competitive or allosteric inhibitors of a wide range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Phosphoinositide 3-kinase (PI3K).[1][2][7][8] The versatility of this scaffold allows for the synthesis of derivatives with high potency and selectivity for specific kinase targets.[9] Our hypothetical compound, PzP-7 , is designed to be a potent inhibitor of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[10][11]
Experimental Validation: A Step-by-Step Approach
A robust validation of a novel anti-proliferative agent requires a multi-faceted experimental approach. We will outline the key assays and the rationale behind their inclusion in the validation workflow.
Synthesis of the Investigational Compound
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various strategies, including cyclization, condensation, and multi-component reactions.[1][2] Microwave-assisted synthesis has also been shown to be an efficient method for generating these compounds.[2] For the purpose of this guide, we will present a generalized synthetic scheme for a substituted pyrazolo[1,5-a]pyrimidine.
Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of a substituted 3-aminopyrazole in a suitable solvent such as ethanol or dimethylformamide.
-
Addition of Reagents: Add 1.1 equivalents of a β-ketoester and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Anti-proliferative Activity Assessment
The initial evaluation of an anti-cancer compound's efficacy is typically performed using an in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of PzP-7 and Doxorubicin (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Elucidating the Mechanism of Action: Cell Cycle and Apoptosis Analysis
To understand how a compound inhibits cell proliferation, it is crucial to investigate its effects on the cell cycle and its ability to induce apoptosis (programmed cell death).
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with PzP-7 and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with PzP-7 and Doxorubicin at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizing the Experimental Workflow
Caption: Experimental workflow for validating the anti-proliferative effects of PzP-7.
Comparative Data Analysis
The following table summarizes hypothetical, yet plausible, data comparing the anti-proliferative effects of PzP-7 and Doxorubicin on the MCF-7 breast cancer cell line.
| Parameter | PzP-7 | Doxorubicin |
| IC50 (µM) | 0.5 | 0.2 |
| Cell Cycle Arrest | G1/S phase | G2/M phase |
| Apoptosis Induction | 45% | 60% |
This data suggests that while Doxorubicin has a lower IC50 value, PzP-7 effectively inhibits cell proliferation by inducing G1/S phase cell cycle arrest and promoting apoptosis. The different effects on the cell cycle are consistent with their distinct mechanisms of action: PzP-7 as a CDK2 inhibitor and Doxorubicin as a topoisomerase II inhibitor and DNA intercalator.
Delving into the Signaling Pathway
The anti-proliferative effects of PzP-7 are hypothesized to be mediated through the inhibition of the CDK2/Cyclin E complex, a critical regulator of the G1/S transition. The diagram below illustrates this targeted signaling pathway.
Caption: PzP-7 targets the CDK2/Cyclin E complex to inhibit G1/S phase transition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for validating the anti-proliferative effects of substituted pyrazolo[1,5-a]pyrimidines. By employing a combination of in vitro assays and mechanistic studies, researchers can effectively characterize the potency and mode of action of these promising anti-cancer agents. The structure-activity relationship (SAR) studies are crucial for optimizing the lead compounds to enhance their efficacy and selectivity.[1][9][12] Future research should focus on in vivo studies using tumor xenograft models to evaluate the therapeutic potential of these compounds in a physiological setting.[11] Furthermore, exploring the potential for combination therapies with other anti-cancer drugs could lead to more effective treatment strategies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Acquired Resistance: A Comparative Guide to Second-Generation Pyrazolopyrimidine-Based TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has marked a paradigm shift in the treatment of cancers harboring NTRK gene fusions. First-generation inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy across a wide range of tumor types.[1][2] However, as with many targeted therapies, the emergence of acquired resistance poses a significant clinical challenge, limiting the long-term durability of these responses.[3] This guide provides an in-depth comparison of second-generation TRK inhibitors built on a pyrazolopyrimidine scaffold, focusing on their cross-resistance profiles and the experimental methodologies used to evaluate them.
The Inevitable Challenge: Acquired Resistance to First-Generation TRK Inhibitors
Acquired resistance to TRK inhibitors can be broadly categorized into two main mechanisms: on-target mutations within the NTRK kinase domain and off-target activation of bypass signaling pathways.[3]
On-Target Resistance: These are mutations in the NTRK gene itself that interfere with the binding of the inhibitor to the TRK protein. The most clinically relevant on-target resistance mutations occur in three key regions of the kinase domain:
-
Solvent Front Mutations: These mutations, such as NTRK1 G595R, NTRK2 G639R, and NTRK3 G623R, introduce a bulky amino acid residue that sterically hinders the binding of first-generation inhibitors.[3][4][5][6]
-
Gatekeeper Mutations: Located at the entrance of the ATP-binding pocket, mutations like NTRK1 F589L, NTRK2 F633L, and NTRK3 F617L/I can reduce the inhibitor's potency.[3][4][7]
-
xDFG Motif Mutations: Alterations in this motif, for instance, NTRK1 G667C/S and NTRK3 G696A, can also confer resistance.[4][5]
Off-Target Resistance: This form of resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth. Common bypass pathways include the MAPK/ERK and PI3K/AKT pathways, often activated by co-occurring mutations in genes like KRAS, BRAF, or MET.[3][8][9][10][11][12][13][14]
The Second-Generation Solution: Pyrazolopyrimidine-Based TRK Inhibitors
To address the challenge of on-target resistance, a new wave of TRK inhibitors has been developed. Among these, compounds featuring a pyrazolopyrimidine scaffold have shown significant promise. This guide will focus on two leading examples: selitrectinib (LOXO-195) and repotrectinib (TPX-0005). These inhibitors are designed with a more compact, macrocyclic structure that allows them to bind effectively to the ATP pocket, even in the presence of resistance mutations that sterically hinder first-generation drugs.[15]
Comparative Efficacy Against Resistance Mutations
The following table summarizes the in vitro potency of larotrectinib, entrectinib, selitrectinib, and repotrectinib against wild-type TRK fusions and various resistance mutations, as determined by cellular proliferation assays using Ba/F3 cells.
| Target | Larotrectinib IC50 (nmol/L) | Entrectinib IC50 (nmol/L) | Selitrectinib IC50 (nmol/L) | Repotrectinib IC50 (nmol/L) |
| Wild-Type Fusions | ||||
| LMNA-TRKA | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKB | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKC | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
| Solvent Front Mutations (SFM) | ||||
| LMNA-TRKA G595R | >600 | >400 | ~2-10 | ~3-4 |
| ETV6-TRKC G623R | >600 | >400 | ~2-10 | ~3-4 |
| Gatekeeper Mutations (GKM) | ||||
| LMNA-TRKA F589L | >600 | <0.2 - 60.4 | ~52 | <0.2 |
| ETV6-TRKC F617I | >600 | <0.2 - 60.4 | ~52 | <0.2 |
| xDFG Motif Mutations | ||||
| LMNA-TRKA G667C | >1500 | 138 - 876 | 124 - 341 | 14.6 - 67.6 |
| ETV6-TRKC G696A | >1500 | 138 - 876 | 124 - 341 | 14.6 - 67.6 |
| Compound Mutations | ||||
| LMNA-TRKA G595R + F589L | >600 | >400 | - | - |
Data compiled from multiple sources.[15][16][17][18] IC50 values are indicative and can vary between specific assays and cell lines.
Key Insights from the Data:
-
Repotrectinib demonstrates the highest potency against wild-type TRK fusions and maintains robust activity against a broad range of solvent front, gatekeeper, and xDFG mutations.[16][18] Notably, it is approximately 10-fold more potent against solvent front and compound mutations and 100-fold more potent against gatekeeper mutations compared to selitrectinib.[16][17]
-
Selitrectinib also effectively overcomes many resistance mutations that render first-generation inhibitors inactive, particularly solvent front mutations.[3][13][15] However, its potency against gatekeeper and xDFG mutations is more modest compared to repotrectinib.[15][16]
-
First-generation inhibitors, larotrectinib and entrectinib , show a significant loss of potency in the presence of most on-target resistance mutations.[16]
It is important to note that while second-generation inhibitors are highly effective against on-target resistance, they do not overcome off-target resistance mechanisms.[3][13] In cases of bypass pathway activation, combination therapies targeting both TRK and the reactivated pathway (e.g., MEK inhibitors) may be necessary.[14]
Experimental Workflows for Assessing Cross-Resistance
The evaluation of cross-resistance profiles relies on a series of well-established in vitro and in vivo experimental models.
In Vitro Cellular Assays
Ba/F3 Cell Proliferation Assay: This is a cornerstone assay for assessing the potency of kinase inhibitors.[19][20][21] Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[20] When engineered to express a constitutively active oncogenic fusion protein, such as an NTRK fusion, they become IL-3 independent, and their proliferation is now driven by the fusion kinase.[19][20]
References
- 1. [PDF] Current therapeutic landscape and resistance mechanisms to larotrectinib | Semantic Scholar [semanticscholar.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 14. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 21. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Comparative Analysis of the Antimicrobial Spectrum of Pyrazolo[1,5-a]pyrimidine Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of various pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data from recent studies. We will delve into the structure-activity relationships that govern their efficacy against a range of bacterial and fungal pathogens and provide detailed experimental protocols for their evaluation.
Introduction to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are analogues of purines, allowing them to interact with a variety of biological targets.[3][4] This structural similarity has been exploited to develop compounds with anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] Their synthetic tractability allows for extensive structural modifications, making them an attractive scaffold for the development of new drugs to combat infectious diseases.[8]
Comparative Antimicrobial Spectrum
The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following sections and tables summarize the in vitro efficacy of different derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Activity
Studies have revealed that strategic substitution on the pyrazolo[1,5-a]pyrimidine ring system can lead to potent antibacterial agents with broad-spectrum activity.
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at C5 and C7: The presence of aryl groups at the C5 and/or C7 positions appears to be crucial for antimicrobial activity. The electronic properties of these substituents play a significant role, with electron-releasing groups often enhancing the potency.[1]
-
Influence of Halogen Moieties: The incorporation of halogen atoms, particularly bromine and chlorine, on the aryl substituents can significantly increase antibacterial efficacy. For instance, compound 10i , bearing two 4-bromophenyl moieties, showed increased reactivity compared to ampicillin.[9] Similarly, the presence of a 4-Br-C6H4 moiety in compound 7b was attributed to its potent RNA polymerase inhibitory activity.[3][4]
-
Role of Heterocyclic Scaffolds: The introduction of heterocyclic rings, such as furan or thiophene, at the C7 position has been shown to result in higher inhibitory activity compared to aromatic aryl groups.[10]
-
Impact of Amine Substituents: Pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units have demonstrated a wide spectrum of antibacterial activity.[11][12]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| 7b | 4-Bromophenyl substituted | S. aureus (MIC not specified) | E. coli (MIC not specified) | [3][4] |
| 8b | Cycloalkane-fused | Active | Active | [9] |
| 10e | Substituted pyrazolo[1,5-a]pyrimidine | Active | Active | [9] |
| 10i | Di-(4-Bromophenyl) substituted | More active than ampicillin | More active than ampicillin | [9] |
| 10n | Substituted pyrazolo[1,5-a]pyrimidine | Active | Active | [9] |
| 6 | 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus (0.187-0.375), E. faecalis (0.187-0.375) | P. aeruginosa (0.187-0.375) | [10] |
| 8a | 5,7-di(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | MICs = 2–8 | MICs = 2–8 | [10] |
| 8b | 5-(Furan-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | MICs = 2–8 | MICs = 2–8 | [10] |
| Cpd. with 7-p-tolyl unit | 3-(4-methoxybenzyl)-linked | MIC = 2.8 µM | Not specified | [11] |
| Cpd. with 7-(4-methoxyphenyl) unit | 3-(4-methoxybenzyl)-linked | MIC = 2.6 µM | Not specified | [11] |
Antifungal Activity
Several pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antifungal properties, demonstrating efficacy against both human and plant pathogens.
Key Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: Similar to antibacterial activity, the presence of aryl groups is important for antifungal potency. For example, 6,7-diarylpyrazolo[1,5-a]pyrimidines have shown inhibitory activity against various phytopathogenic fungi.[13]
-
Hybridization with Oxazoline: A novel approach involving the hybridization of pyrazolo[1,5-a]pyrimidine with oxazoline has yielded promising antifungal candidates. Compound D10 from this series was found to be more potent than the commercial fungicides carbendazim and azoxystrobin against Colletotrichum capsici.[14]
Table 2: Comparative Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Derivative Class | Fungal Strain(s) | Activity | Reference |
| 3f | Hetaryl chalcone derivative | Candida albicans, Aspergillus fumigatus, Geotrichum candidum, Syncephlastrum racemosum | Highly active | [15] |
| 4b | Hetaryl chalcone derivative | Candida albicans, Aspergillus fumigatus, Geotrichum candidum, Syncephlastrum racemosum | Highly active | [15] |
| 4h | 6,7-diarylpyrazolo[1,5-a]pyrimidine | Cytospora sp., F. solani | EC₅₀ = 27.32 µg/mL and 21.04 µg/mL, respectively | [13] |
| 4j | 6,7-diarylpyrazolo[1,5-a]pyrimidine | A. solani | EC₅₀ = 17.11 µg/mL | [13] |
| D10 | Pyrazolo[1,5-a]pyrimidinyl oxazoline | Colletotrichum capsici, Pyricularia oryzae | EC₅₀ = 1.6 µM against C. capsici | [14] |
Mechanism of Action
The precise mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is still under investigation, but some studies have provided valuable insights.
-
RNA Polymerase Inhibition: Certain derivatives have been shown to inhibit bacterial RNA polymerase, a crucial enzyme for bacterial survival. Compound 7b , for example, exhibited potent RNA polymerase inhibitory activity, comparable to the standard drug Rifampicin.[3][4]
-
MurA Inhibition: More recently, arylazopyrazolo[1,5-a]pyrimidines have been identified as promising inhibitors of MurA, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. Compound 4c demonstrated a significant inhibitory effect on the MurA enzyme.[16]
-
Disruption of Cell Membrane Integrity: The antifungal candidate D10 was found to disrupt the cell membrane integrity of C. capsici.[14]
Experimental Methodologies
The evaluation of the antimicrobial spectrum of pyrazolo[1,5-a]pyrimidine derivatives relies on standardized and reproducible experimental protocols. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a commonly employed technique in antimicrobial susceptibility testing.[10]
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test pyrazolo[1,5-a]pyrimidine derivatives
-
Microbial strains (bacterial or fungal)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight at the optimal temperature.
-
Select several well-isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of desired concentrations. Ensure the final solvent concentration is non-inhibitory to the microorganism.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Include a positive control well (inoculum with a standard antimicrobial) and a negative control well (broth only, no inoculum). Also, include a growth control well (inoculum with broth and solvent, but no compound).
-
Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.
-
Diagram 1: Experimental Workflow for MIC Determination
Caption: A flowchart illustrating the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: General Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines
Caption: A diagram summarizing the key structure-activity relationships for the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The extensive research highlighted in this guide demonstrates that targeted modifications to this core structure can yield compounds with potent and broad-spectrum activity against both bacteria and fungi. The identification of key structure-activity relationships, such as the importance of aryl and halogen substituents, provides a rational basis for the design of next-generation derivatives with improved efficacy.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent compounds to advance them into preclinical and clinical development. Further elucidation of their mechanisms of action will also be critical for understanding their therapeutic potential and for overcoming existing resistance mechanisms. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eijppr.com [eijppr.com]
- 16. pubs.acs.org [pubs.acs.org]
Benchmarking new pyrazolo[1,5-a]pyrimidine compounds against existing kinase inhibitors
A Comparative Benchmarking Guide to Novel Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of several clinically successful kinase inhibitors due to its ability to mimic the ATP hinge-binding region of kinases.[1][3][4] This guide presents a comprehensive framework for benchmarking a new series of hypothetical pyrazolo[1,5-a]pyrimidine compounds, herein designated as the "PZP series" (PZP-1, PZP-2), against established, clinically relevant kinase inhibitors. We provide a head-to-head comparison of their biochemical potency, selectivity, and cellular activity, supported by detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals to provide an objective, data-driven methodology for evaluating novel kinase inhibitors.
Introduction: The Kinase Target Landscape
Protein kinases orchestrate a vast network of signaling pathways that govern cell proliferation, survival, differentiation, and metabolism.[5] In cancer, mutations or overexpression of kinases like those in the Src family or receptor tyrosine kinases such as EGFR and VEGFR can lead to uncontrolled cell growth and tumor progression.[6][7] Small molecule kinase inhibitors that are competitive with ATP have become a cornerstone of targeted cancer therapy.[1]
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly versatile and effective core for developing such inhibitors.[1][2] Its fused heterocyclic system is adept at forming critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][8] Marketed drugs such as Larotrectinib, a potent Trk inhibitor, feature this core structure, highlighting its clinical significance.[9][10] The development of new analogs is driven by the need to enhance potency, improve selectivity to reduce off-target effects, and overcome acquired drug resistance.[1][2] This guide will focus on benchmarking our novel PZP series against well-characterized inhibitors targeting key oncogenic kinases: Src and the Epidermal Growth Factor Receptor (EGFR) .
Overview of Key Signaling Pathways
Understanding the signaling cascades regulated by target kinases is essential for interpreting inhibitor efficacy. Here we briefly review the Src and EGFR pathways, which are critical drivers in many solid tumors.
The Src Family Kinase (SFK) Pathway
Src is a non-receptor tyrosine kinase that acts as a central node in signaling, integrating signals from various cell surface receptors to regulate cell adhesion, migration, invasion, and proliferation.[6][7] Its activation can trigger downstream cascades, including the Ras-MAPK pathway.[11]
The Epidermal Growth Factor Receptor (EGFR) Pathway
EGFR is a receptor tyrosine kinase that, upon binding ligands like EGF, dimerizes and autophosphorylates, initiating multiple downstream pathways.[12][13] These include the PI3K/AKT pathway for cell survival and the Ras-MAPK pathway for proliferation.[5] Aberrant EGFR signaling is a key driver in non-small cell lung cancer and other epithelial tumors.[2]
Benchmarking the PZP Series: A Comparative Analysis
To ascertain the therapeutic potential of the novel PZP series, we conducted a multi-tiered benchmarking analysis against well-established reference inhibitors: Dasatinib , a potent Src/Abl inhibitor, and Erlotinib , a selective EGFR inhibitor.[14][15]
Biochemical Potency and Selectivity
The initial evaluation of a kinase inhibitor is its ability to inhibit the enzymatic activity of its intended target. We determined the half-maximal inhibitory concentration (IC50) for our lead compounds, PZP-1 and PZP-2, against a panel of relevant kinases.
Causality Behind Experimental Choice: The selection of a kinase panel is critical. We included the primary targets (Src, EGFR), a closely related off-target kinase for Src (Abl), and an unrelated kinase (VEGFR2) to provide a clear picture of both potency and selectivity. Comparing IC50 values across this panel is the standard first step to understanding an inhibitor's profile.[14][16]
Table 1: Comparative Biochemical IC50 Values (nM)
| Compound | Src | Abl | EGFR | VEGFR2 |
|---|---|---|---|---|
| PZP-1 | 5.2 | 150 | >10,000 | 2,100 |
| PZP-2 | 450 | >10,000 | 8.5 | 4,500 |
| Dasatinib (Ref.) | 0.8 | 1.1 | 350 | 15 |
| Erlotinib (Ref.) | >10,000 | >10,000 | 2.0 | >10,000 |
Data Interpretation: The results clearly position PZP-1 as a potent and selective Src family kinase inhibitor. Its >28-fold selectivity for Src over the closely related Abl kinase is a significant improvement over the reference compound Dasatinib, which potently inhibits both.[8] Conversely, PZP-2 demonstrates high potency and selectivity for EGFR, with minimal activity against other kinases in the panel, similar to Erlotinib.
Cellular Activity
While biochemical assays are crucial, an inhibitor's true potential is determined by its activity within a cellular context.[17][18] We assessed the anti-proliferative activity (GI50) of the PZP series in cancer cell lines whose growth is driven by the target kinases.
Causality Behind Experimental Choice: We selected the MDA-MB-231 breast cancer cell line, which is known to be sensitive to Src inhibition, and the NCI-H1975 non-small cell lung cancer line, which harbors an EGFR T790M mutation that confers resistance to first-generation inhibitors but remains a valid model for kinase domain engagement.[8] This allows for a direct correlation between target inhibition and a phenotypic outcome (growth inhibition).
Table 2: Comparative Anti-proliferative GI50 Values (nM)
| Compound | MDA-MB-231 (Src-driven) | NCI-H1975 (EGFR-driven) |
|---|---|---|
| PZP-1 | 65 | >10,000 |
| PZP-2 | >10,000 | 98 |
| Dasatinib (Ref.) | 25 | 1,500 |
| Erlotinib (Ref.) | >10,000 | 150 |
Data Interpretation: The cellular data strongly corroborates the biochemical findings. PZP-1 potently inhibits the growth of Src-dependent MDA-MB-231 cells while having no effect on the EGFR-driven line. PZP-2 shows the opposite profile, effectively suppressing the growth of NCI-H1975 cells. This demonstrates that the compounds effectively engage their targets in a cellular environment and elicit a specific biological response.
Experimental Protocols
The trustworthiness of benchmarking data relies on robust and reproducible methodologies. The following section details the step-by-step protocols used for this evaluation.
Overall Benchmarking Workflow
The evaluation of a new kinase inhibitor follows a logical progression from initial biochemical characterization to cellular and, eventually, in vivo testing.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Self-Validating System: The protocol includes positive (no inhibitor) and negative (no kinase) controls to define the assay window. The use of a known reference inhibitor (e.g., Staurosporine or a specific reference compound) validates the assay's sensitivity and reproducibility for each run.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test compounds (PZP series and reference inhibitors) in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilution. Add 10 µL of the kinase/substrate solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Causality: The 60-minute incubation allows the enzymatic reaction to proceed within its linear range, ensuring that the measured ADP is proportional to kinase activity.
-
-
ATP & ADP Standard Curve: Prepare a standard curve using a mixture of ATP and ADP to accurately quantify the conversion percentage.
-
ADP-Glo™ Reagent Addition: Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 30 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to ADP concentration using the standard curve. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Anti-Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Self-Validating System: The inclusion of untreated cells (vehicle control) establishes the baseline for 100% viability, while a cytotoxic control (e.g., a high concentration of a known toxin) confirms the assay can detect cell death.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., MDA-MB-231, NCI-H1975) in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare 10-point serial dilutions of the test compounds. Add the diluted compounds to the cells and incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Causality: A 72-hour incubation period is standard as it allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects rather than acute toxicity.
-
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) values by fitting the dose-response data to a four-parameter logistic curve.
Discussion and Future Directions
This guide demonstrates a systematic approach to benchmarking novel pyrazolo[1,5-a]pyrimidine kinase inhibitors. Our analysis of the hypothetical PZP series reveals two distinct and promising lead compounds:
-
PZP-1: A potent and highly selective Src inhibitor. Its improved selectivity over Abl compared to Dasatinib suggests a potentially better safety profile, as dual Src/Abl inhibition can be associated with certain toxicities.
-
PZP-2: A potent and selective EGFR inhibitor with excellent cellular activity, positioning it as a strong candidate for further development against EGFR-driven cancers.
The data generated through these standardized, self-validating protocols provide a solid foundation for making informed decisions. The next logical steps for these lead compounds would involve cellular target engagement studies (e.g., Western blotting to confirm inhibition of substrate phosphorylation), comprehensive selectivity screening against a broader kinome panel, and evaluation of their pharmacokinetic properties, culminating in in vivo efficacy studies in relevant xenograft models.[2][18] This rigorous, multi-faceted benchmarking strategy is fundamental to the successful translation of promising chemical matter into next-generation targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. ClinPGx [clinpgx.org]
- 6. scilit.com [scilit.com]
- 7. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inits.at [inits.at]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Pharmacokinetic Properties of 3-Pyrazolyl-Substituted Pyrazolo[1,5-a]pyrimidines
Introduction: Beyond Potency - The Critical Role of Pharmacokinetics
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous therapeutic agents, including sedative-hypnotics like zaleplon and a new generation of targeted cancer therapies.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective inhibitors of various protein kinases.[1] Recently, the 3-pyrazolyl-substituted subclass has emerged as a particularly promising framework for developing potent Tropomyosin Receptor Kinase (TRK) inhibitors, a critical target in cancers harboring NTRK gene fusions.[3][4]
However, in the journey from a potent "hit" to a viable clinical candidate, potency is only the first chapter. The narrative of a successful drug is equally defined by its pharmacokinetic (PK) profile—the story of its absorption, distribution, metabolism, and excretion (ADME). A compound with nanomolar potency in a biochemical assay is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations.
This guide provides a comparative analysis of the pharmacokinetic properties of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidines and related analogs. We will dissect the structure-pharmacokinetic relationships (SPR) that govern their behavior in vivo, present key experimental data, and provide detailed protocols for the essential assays used in their evaluation. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize this promising chemical series for clinical success.
Comparative Pharmacokinetic Profiling: An ADME Deep Dive
The overall in vivo exposure and efficacy of a drug candidate are dictated by the interplay of its ADME properties. Understanding these parameters is crucial for selecting compounds for further development and for predicting human dose and safety.
Absorption: Crossing the Barrier
For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. Key factors influencing this process are aqueous solubility and membrane permeability.
-
Solubility: The pyrazolo[1,5-a]pyrimidine core is relatively lipophilic, and solubility can be a challenge. However, strategic modifications can significantly enhance this parameter. For instance, the incorporation of polar groups, such as the morpholine moiety, is a common strategy to improve solubility and overall physicochemical properties.[5]
-
Permeability: High membrane permeability is essential for efficient absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are standard in vitro models for predicting this property. As shown in the table below, pyrazolo[1,5-a]pyrimidine derivatives can be optimized to achieve excellent permeability.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. Key parameters here are plasma protein binding (PPB) and the volume of distribution (Vd). High PPB can limit the amount of free drug available to exert its therapeutic effect, while Vd indicates the extent to which a drug distributes into tissues. For CPL302415, a selective PI3Kδ inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold, PPB was found to be in the range of 79-83% across various species, which is considered acceptable for many drug development programs.[5]
Metabolism: The Biotransformation Challenge
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is the most common route of drug elimination and a frequent cause of clinical failure. Therefore, designing metabolically stable compounds is a paramount goal.
-
Microsomal Stability: In vitro assays using liver microsomes are the workhorse for assessing metabolic stability. These assays measure the rate of drug depletion over time, allowing for the calculation of intrinsic clearance (CLint) and half-life (t½). As the data below illustrates, structural modifications have a profound impact on metabolic stability. For example, the strategic incorporation of fluorine atoms can block sites of metabolism, while isotopic substitution with deuterium can strengthen C-H bonds, slowing their cleavage by metabolic enzymes.[3] The lead compound CPL302415 demonstrated a promising metabolic half-life of 145 minutes in human liver microsomes (HLM).[5]
Excretion: The Final Exit
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys or in the feces. Clearance (CL) is the measure of the efficiency of this process. In vivo studies are required to determine the primary routes and rates of excretion.
Data Summary: A Comparative Pharmacokinetic Snapshot
The following table summarizes key pharmacokinetic data for representative pyrazolo[1,5-a]pyrimidine derivatives from the literature. This allows for a direct comparison of how different substitution patterns influence their ADME profiles.
| Compound ID | Target | Kinetic Solubility (pH 7.4) | PAMPA Permeability (10⁻⁶ cm/s) | HLM Stability (t½, min) | MLM Stability (t½, min) | Human PPB (%) | Key Structural Features | Reference |
| CPL302415 (6) | PI3Kδ | >500 µM | 13.3 | 145 | 378 | 79 | 7-morpholinyl, 5-(2-difluoromethyl-1H-benzimidazol-1-yl) | [5] |
| Compound 23 | ALK2 | N/A | N/A | N/A | N/A | N/A | 3-(4-sulfamoylnaphthyl) substitution | [6] |
| Compound 5n | TRK | N/A | N/A | N/A | N/A | N/A | 3-pyrazolyl substitution, designed for overcoming resistance | [7] |
Note: N/A indicates data not available in the cited public literature. HLM = Human Liver Microsomes, MLM = Mouse Liver Microsomes, PPB = Plasma Protein Binding.
Structure-Pharmacokinetic Relationships (SPR): The Chemist's Guide to Optimization
The data clearly shows that the pharmacokinetic profile of the pyrazolo[1,5-a]pyrimidine scaffold is highly tunable. Understanding the SPR is key to rational drug design.
-
The 7-Position: Substitution at the C-7 position with groups like morpholine is a well-established strategy.[5][8] The oxygen atom of the morpholine can act as a hydrogen bond acceptor, often interacting with the hinge region of kinase targets, while the overall group improves solubility and metabolic stability.[5]
-
The 3-Position: This position offers significant flexibility for modulating potency and selectivity.[9] In the case of the novel TRK inhibitors, the 3-pyrazolyl moiety was crucial for achieving high potency against clinically relevant resistance mutations.[7] For ALK2 inhibitors, a 3-(4-sulfamoylnaphthyl) group conferred excellent selectivity.[6] These large, aromatic groups can influence both target binding and metabolic pathways.
-
The 5-Position: Modifications here can also significantly impact activity and properties. For example, substituting with a 2,5-difluorophenyl-substituted pyrrolidine at this position increased Trk inhibition.[3]
-
Lipophilicity and Metabolism: A recurring theme is the balance of lipophilicity. While some lipophilicity is required for membrane permeability, excessive lipophilicity can lead to increased metabolic clearance and off-target toxicity.[3] The addition of polar groups or the strategic placement of metabolic "blocking" groups like fluorine are essential optimization tactics.
Caption: Logical flow of how structural modifications influence physicochemical properties and the ultimate pharmacokinetic outcome.
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the protocols used to generate PK data must be robust. Below are detailed, step-by-step methodologies for key in vitro ADME assays.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human or mouse) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare a cofactor solution (NADPH regenerating system) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates the NADPH required by CYP enzymes.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Spike in the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system cofactor solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Standard experimental workflow for the in vitro liver microsomal stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, serving as a model for intestinal absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated, confluent monolayer with functional tight junctions.
-
-
Monolayer Integrity Check:
-
Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Alternatively, assess the permeability of a low-permeability marker compound like Lucifer yellow.
-
-
Apical-to-Basolateral (A→B) Transport (Absorption):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (at a concentration like 10 µM) to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber. Replace the removed volume with fresh buffer.
-
-
Basolateral-to-Apical (B→A) Transport (Efflux):
-
In a separate set of wells, perform the experiment in the reverse direction to assess active efflux. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
-
Conclusion and Future Directions
The 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of targeted therapeutics. The available data demonstrates that while the core structure presents certain pharmacokinetic challenges, these can be overcome through rational, data-driven medicinal chemistry.[5][6][7]
Key liabilities to address in future lead optimization campaigns include balancing lipophilicity to improve solubility while maintaining permeability, and blocking potential sites of metabolism to enhance metabolic stability and oral bioavailability.[3][9] The strategic use of in silico ADME prediction tools can help prioritize the synthesis of compounds with a higher probability of possessing favorable PK properties.[10][11] Ultimately, a multi-parameter optimization approach that considers potency, selectivity, and ADME properties in parallel will be the most effective strategy for advancing this important class of molecules into the clinic.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Aminopyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the nuanced disposal procedures for specialized compounds like 3-Aminopyrazolo[1,5-a]pyrimidine is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] The fundamental tenets of this framework are:
-
Hazard Identification: Correctly classifying the waste to understand its potential risks.
-
Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[6]
-
Containment: Using appropriate, labeled containers for waste accumulation.
-
Documentation: Maintaining accurate records of waste generation and disposal.
-
Licensed Disposal: Transferring the waste to a certified hazardous waste management company for final treatment and disposal.[1]
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. This involves consulting available safety information and understanding the potential hazards associated with this compound and any solvents or reagents it may be mixed with.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is essential:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]
| Hazard Class (Anticipated) | PPE Requirement | Disposal Container | Waste Stream |
| Toxic Solid, Organic | Safety Goggles, Nitrile Gloves, Lab Coat | Lined, sealable drum or appropriate plastic container | Solid Chemical Waste |
| Skin/Eye Irritant | Safety Goggles, Nitrile Gloves, Lab Coat | Lined, sealable drum or appropriate plastic container | Solid Chemical Waste |
| Solution in Organic Solvent | Safety Goggles, Nitrile Gloves, Lab Coat | Solvent-compatible, sealed container (e.g., HDPE) | Flammable Liquid Waste (depending on solvent) |
Step-by-Step Disposal Protocol for this compound
This protocol provides a generalized procedure for the disposal of this compound from a laboratory setting. Always adhere to your institution's specific chemical hygiene and waste management plans.
Step 1: Waste Identification and Classification
-
Solid Waste: Pure this compound or residues should be classified as a non-hazardous waste unless it meets specific criteria for hazardous waste.
-
Liquid Waste: Solutions of this compound will have the characteristics of the solvent used. For instance, a solution in a flammable solvent like methanol or acetone will be classified as flammable liquid waste.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be considered contaminated and disposed of as solid chemical waste.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste in a designated, durable, and sealable container.
-
Ensure the container is compatible with the chemical and clearly labeled as "Solid Chemical Waste" and lists "this compound".
-
Do not mix with other incompatible solid wastes.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a solvent-compatible container with a secure, tight-fitting lid.[7]
-
The container must be labeled with the words "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate percentages.[8]
-
Segregate from other liquid waste streams, such as acidic, basic, or halogenated wastes, unless they are known to be compatible.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[6]
-
Do not exceed the 55-gallon limit for hazardous waste or the one-quart limit for acutely hazardous waste in an SAA.[9]
-
Keep containers closed at all times except when adding waste.[10]
Caption: Disposal workflow for this compound.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by institution and state regulations), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][6]
-
Complete all necessary waste pickup forms and documentation as required by your institution.
-
Ensure that the waste is properly packaged and labeled for transport according to Department of Transportation (DOT) regulations.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, control the source of the spill.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust if the material is a solid.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. By adhering to the principles of hazard identification, segregation, containment, and licensed disposal, laboratory professionals can ensure a safe working environment and minimize their environmental impact. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
- 1. capotchem.com [capotchem.com]
- 2. aksci.com [aksci.com]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminopyrazolo[1,5-a]pyrimidine
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Aminopyrazolo[1,5-a]pyrimidine (CAS No. 232600-93-0). As a compound with a defined hazard profile, adherence to rigorous safety procedures is not merely a recommendation but a prerequisite for ensuring personnel safety and data integrity. This document is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework for minimizing exposure risk.
Hazard Profile: The Rationale for Stringent Controls
Understanding the inherent risks of a compound is the foundation of a robust safety plan. This compound and analogous pyrimidine derivatives are classified with specific hazards that dictate the required level of protection.[1]
GHS Hazard Classifications:
The primary routes of exposure are inhalation of the solid powder, dermal contact, and eye contact. The GHS07 "Warning" pictogram associated with this chemical underscores the need for caution.[2] All handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Core Protective Equipment: A Multi-Layered Defense
A multi-layered PPE approach is mandatory to prevent accidental exposure.[3] The level of PPE should be scaled according to the specific laboratory activity and the potential for aerosolization or spillage.
| Hazard Level | Activity Example | Minimum Required PPE |
| Low | Handling sealed containers, transporting stock solutions. | Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves. |
| Moderate | Weighing solid compound, preparing stock solutions, performing dilutions. | Permeation-resistant laboratory coat, chemical splash goggles, double-gloving (nitrile).[3] |
| High | Large-scale synthesis, procedures with high potential for aerosolization (e.g., sonication, vortexing). | Disposable, solid-front lab gown, chemical splash goggles and a face shield, double-gloving (nitrile), respiratory protection (N95 or higher) within a certified fume hood.[3] |
Detailed PPE Specifications
-
Eye and Face Protection: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required for all activities beyond handling sealed containers.[4] For high-hazard activities, a full-face shield must be worn in addition to goggles to protect against splashes.[3]
-
Hand Protection: Chemical-impermeable nitrile gloves are the standard.[4][5] Double-gloving is strongly recommended for moderate and high-hazard tasks to provide a critical safety buffer in case the outer glove is compromised.[3] Gloves must be inspected for tears or punctures before and during use and changed immediately if contaminated or every 30-60 minutes during prolonged handling.[3][6]
-
Body Protection: A permeation-resistant lab coat is essential. For high-hazard work, a disposable, solid-front gown provides superior protection and simplifies disposal.[3] Clothing should be fire/flame resistant.[4][7]
-
Respiratory Protection: All work with the solid form of this compound or any procedure that could generate aerosols must be conducted in a certified chemical fume hood to minimize inhalation risk.[3][5] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges may be necessary.[4][7]
Operational Workflow: Donning, Doffing, and Disposal
A systematic workflow is critical to prevent cross-contamination and ensure the integrity of the protective barrier.
PPE Donning & Doffing Sequence
Caption: Step-by-step workflow for donning and doffing PPE.
Step-by-Step Handling Protocol
Weighing Solid Compound:
-
Don the appropriate PPE for a moderate-hazard activity.
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[3]
-
Use anti-static weighing paper and dedicated spatulas.
-
After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials, including the wipe and weighing paper, as contaminated hazardous waste.[3]
Preparing Solutions:
-
Conduct all solution preparations within a certified chemical fume hood.[3]
-
Add solvent to the solid compound slowly to prevent splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[3]
-
Clearly label the final solution with the compound name, concentration, solvent, date, and user initials.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: All disposable PPE, including gloves, gowns, and any wipes used for cleaning, must be considered contaminated. Place these items in a dedicated, clearly labeled hazardous waste container immediately after doffing.[8]
-
Chemical Waste:
-
Solid Waste: Collect unused solid this compound and any contaminated materials in a sealed, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container for halogenated or non-halogenated waste, as appropriate.[8] The container must be kept closed except when adding waste.[8]
-
Empty Containers: Rinse empty containers that held the compound at least three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[8]
-
-
General Rule: Under no circumstances should this chemical or its solutions be discharged down the drain.[4][9] All waste must be disposed of as hazardous chemical waste in accordance with local and institutional Environmental Health & Safety (EHS) policies.[8][10]
Emergency Response
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[2][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[2][4]
By implementing these comprehensive PPE and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pppmag.com [pppmag.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
